2-Bromo-1-(2,6-dichlorophenyl)ethanone
Description
The exact mass of the compound 2-Bromo-1-(2,6-dichlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-1-(2,6-dichlorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,6-dichlorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,6-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKNPCXINHGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373627 | |
| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81547-72-0 | |
| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: Senior Application Scientist, Gemini Division
An In-depth Technical Guide to 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a halogenated acetophenone derivative of significant utility in synthetic organic chemistry. Its structural features—a sterically hindered dichlorophenyl ring and a highly reactive α-bromo ketone moiety—make it a valuable, albeit challenging, intermediate for the synthesis of complex molecular architectures. This document delves into its core physicochemical properties, outlines detailed synthetic protocols, explores its chemical reactivity from a mechanistic standpoint, and discusses its applications in the development of novel compounds. Safety and handling protocols are also detailed to ensure its effective and safe utilization by researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
2-Bromo-1-(2,6-dichlorophenyl)ethanone, also known by synonyms such as 2-Bromo-2',6'-dichloroacetophenone, is a specialized chemical intermediate.[1] Its primary value lies in its function as a synthon, or a molecular building block, for constructing more elaborate organic compounds. The molecule's architecture is defined by two key regions:
-
The 2,6-Dichlorophenyl Group: The two chlorine atoms in the ortho positions to the ethanone bridge provide significant steric hindrance. This feature can be strategically exploited to direct the regioselectivity of subsequent reactions and to influence the final conformation of the target molecule. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring and the adjacent carbonyl group.
-
The α-Bromo Ketone Moiety: This functional group is the molecule's reactive center. The carbon atom alpha to the carbonyl is rendered highly electrophilic due to the inductive effects of both the carbonyl oxygen and the adjacent bromine atom. The bromide ion is an excellent leaving group, making this site exceptionally susceptible to nucleophilic attack. This predictable reactivity is the cornerstone of its utility in synthetic chemistry.[2]
This guide will provide the technical insights necessary for chemists to leverage these properties in synthetic design and execution.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is critical for its proper handling, storage, and application in experimental design. The key data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [1] |
| CAS Number | 81547-72-0 | [1] |
| Molecular Formula | C₈H₅BrCl₂O | [1] |
| Molecular Weight | 267.93 g/mol | [1] |
| Monoisotopic Mass | 265.89008 Da | [1] |
| Appearance | Solid (Typical) | |
| Storage Temperature | 0-8 °C, under inert atmosphere | [3][4] |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | [1] |
| InChIKey | TWZKNPCXINHGGZ-UHFFFAOYSA-N | [1] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is typically achieved via a two-step process starting from 1,3-dichlorobenzene. The overall workflow involves an initial Friedel-Crafts acylation followed by a selective α-bromination.
Diagram of Synthesis Workflow
Sources
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- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]
- 4. 81547-72-0|2-Bromo-1-(2,6-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]
2-Bromo-1-(2,6-dichlorophenyl)ethanone CAS number
An In-depth Technical Guide to 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a key chemical intermediate in synthetic organic chemistry, with a particular focus on its applications in drug discovery and development. The document elucidates the compound's core physicochemical properties, details a standard synthesis protocol, explores its chemical reactivity, and outlines critical safety and handling procedures. The strategic importance of the 2,6-dichloro substitution pattern on the phenyl ring is discussed in the context of designing complex molecular architectures, particularly heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize halogenated acetophenone derivatives as versatile synthons.
Core Chemical and Physical Properties
2-Bromo-1-(2,6-dichlorophenyl)ethanone, identified by the CAS number 81547-72-0, is a halogenated acetophenone derivative.[1][2][3] Its molecular structure, featuring a bromoacetyl group attached to a 2,6-dichlorinated phenyl ring, imparts a high degree of reactivity, making it a valuable building block in organic synthesis.[4] The steric hindrance and electronic effects of the ortho-substituted chlorine atoms significantly influence its reactivity and the conformational properties of its derivatives.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 81547-72-0 | [1][3] |
| Molecular Formula | C₈H₅BrCl₂O | [1][5] |
| Molecular Weight | 267.94 g/mol | [1][5] |
| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [3][5] |
| Synonyms | 2-bromo-2',6'-dichloroacetophenone, Ketoconazole Impurity 46 | [2][3] |
| Appearance | Solid (typical) | [4] |
| Boiling Point | 85-90 °C at 0.1 mmHg | [6] |
| Storage Temperature | 0-8 °C | [5] |
Synthesis and Purification
The most common and direct method for the synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is the α-bromination of its precursor, 1-(2,6-dichlorophenyl)ethanone. This reaction selectively targets the carbon atom adjacent (in the alpha position) to the carbonyl group.
Synthesis Protocol: α-Bromination
This protocol is adapted from the general procedure for the bromination of substituted acetophenones.[7]
Materials:
-
1-(2,6-dichlorophenyl)ethanone
-
Bromine (Br₂)
-
Appropriate solvent (e.g., ethyl ether, acetic acid)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2,6-dichlorophenyl)ethanone (1 equivalent) in the chosen solvent (e.g., ethyl ether) in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine (1 equivalent), dissolved in a small amount of the same solvent, to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent the formation of dibrominated byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine to remove any unreacted bromine and acidic byproducts.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product with high purity.
Caption: General workflow for the synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is primarily due to the reactivity of the α-bromo ketone moiety. The carbon atom bonded to the bromine is highly electrophilic, a consequence of the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions.[4]
Nucleophilic Substitution Reactions
A wide range of nucleophiles can displace the bromide ion, allowing for the facile introduction of diverse functional groups. This reactivity is fundamental to its role as a versatile building block.[1] For example, it can be used to alkylate amines, thiols, and other nucleophilic species.[1]
Caption: Generalized nucleophilic substitution pathway.
Synthesis of Heterocyclic Compounds
2-Bromo-1-(2,6-dichlorophenyl)ethanone is a key precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[4] Its reaction with thioamides or thioureas, for instance, is a common route to thiazole derivatives. Similarly, it is employed in the synthesis of imidazoles and other nitrogen-containing heterocycles. The 2,6-dichlorophenyl moiety is often incorporated into drug candidates to modulate properties such as metabolic stability and binding affinity to biological targets.[4] While specific examples for the 2,6-dichloro isomer are proprietary, the analogous 2,4-dichloro isomer is a known intermediate in the synthesis of several widely used "-conazole" fungicides, including Propiconazole, Imazalil, and Azaconazole.[2] This highlights the importance of this class of compounds in constructing complex bioactive molecules. Research has also indicated its use in conjunction with 2,6-dichlorobenzylchloride for the synthesis of novel conazole derivatives.[8]
Spectroscopic Characterization
Authenticating the structure and purity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is crucial. Spectroscopic methods are indispensable for this purpose. While experimental spectra should be run for each synthesized batch, the expected data based on its structure are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine atoms, typically in the range of 4.5-5.0 ppm. The aromatic protons on the dichlorophenyl ring will appear further downfield, likely as a multiplet between 7.3 and 7.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 190 ppm. The methylene carbon will appear around 30-35 ppm, and the aromatic carbons will be observed in the 125-140 ppm region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent, typically in the region of 1690-1710 cm⁻¹.
Safety and Handling
2-Bromo-1-(2,6-dichlorophenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Harmful if swallowed (H302).[3]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).[3]
-
Irritant: May cause respiratory irritation.[5] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[2]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not get in eyes, on skin, or on clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[5] Store at 0-8 °C for long-term stability.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed or in case of skin contact, seek immediate medical attention.
Conclusion
2-Bromo-1-(2,6-dichlorophenyl)ethanone is a pivotal intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity.[4] Its well-defined reactivity, centered on the α-bromo ketone moiety, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its chemical properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.
References
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PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available from: [Link]
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PubChem. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. Available from: [Link]
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Watson International. 2-bromo-1-(2,6-dichlorophenyl)ethanone cas 81547-72-0. Available from: [Link]
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Oakwood Chemical. 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Available from: [Link]
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An In-Depth Technical Guide to 2-Bromo-1-(2,6-dichlorophenyl)ethanone: A Cornerstone for Advanced Synthesis
Introduction: Identifying a Key Synthetic Building Block
In the landscape of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-Bromo-1-(2,6-dichlorophenyl)ethanone, also known as α-Bromo-2',6'-dichloroacetophenone (CAS No. 81547-72-0), represents a quintessential example of a highly versatile and reactive intermediate.[1][2] Its value lies in the convergence of two key structural features: a sterically hindered 2,6-dichlorophenyl ring, which imparts specific conformational constraints and metabolic stability to target molecules, and a highly reactive α-bromo ketone moiety. This α-bromo ketone functionality renders the molecule an excellent electrophile, primed for a variety of nucleophilic substitution reactions.
This guide provides a comprehensive technical overview of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, moving from its fundamental properties and synthesis to its core reactivity and applications. The protocols and insights herein are curated for researchers, scientists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of 2-Bromo-1-(2,6-dichlorophenyl)ethanone are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrCl₂O | [1][2][3] |
| Molecular Weight | 267.93 g/mol | [1][3] |
| CAS Number | 81547-72-0 | [1][2][4] |
| Appearance | Crystalline solid, colorless to pale yellow | [5] |
| Purity | Typically ≥98% | [2] |
| Boiling Point | 85-90 °C @ 0.1 mmHg | [4] |
| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [1][2] |
GHS Hazard and Safety Information
This compound is a hazardous substance and must be handled with appropriate precautions.[1][6]
| Hazard Type | GHS Classification | Precautionary Statements (Selected) |
| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. |
| Eye Damage | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol: All manipulations should be performed in a certified chemical fume hood.[7] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield, is mandatory.[7] Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[7]
Storage: Store in a cool, dry, well-ventilated area, typically between 0-8 °C, in a tightly sealed container.[2]
Synthesis and Purification: A Practical Approach
The most common and direct route to 2-Bromo-1-(2,6-dichlorophenyl)ethanone is the selective α-bromination of its precursor, 1-(2,6-dichlorophenyl)ethanone. The reaction hinges on the generation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.
The Chemistry of α-Bromination
The electron-withdrawing nature of the carbonyl oxygen acidifies the α-protons, facilitating their removal to form an enolate. This enolate is the key nucleophilic species that reacts with molecular bromine (Br₂) or another Br⁺ source. The choice of solvent and brominating agent is critical for controlling the reaction rate and minimizing side products, such as dibrominated species.[8] While elemental bromine is effective, safer alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed, especially in industrial settings, to mitigate the hazards associated with handling volatile and corrosive liquid bromine.[9]
Caption: General workflow for the α-bromination of an acetophenone.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.[10][11]
Materials:
-
1-(2,6-dichlorophenyl)ethanone (1 equivalent)
-
Bromine (1 equivalent)
-
Methanol or Ethyl Ether (as solvent)
-
Water (for washing)
-
Saturated Sodium Bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,6-dichlorophenyl)ethanone (e.g., 0.1 mol) in the chosen solvent (e.g., 100 mL of methanol).
-
Bromine Addition: Cautiously add bromine (0.1 mol) dropwise to the solution via the dropping funnel. Causality: A controlled, dropwise addition is essential to manage the exothermic nature of the reaction and prevent a buildup of unreacted bromine, which can lead to over-bromination. For methanol, maintaining a temperature of 45-50 °C can facilitate the reaction.[10]
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Work-up:
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the resulting crude oil or solid in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize byproduct HBr), and finally with brine.[11]
-
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter off the drying agent, and evaporate the solvent in vacuo to yield the crude product.[11]
Self-Validating Protocol: Purification by Recrystallization
The crude product often contains residual starting material or impurities. Recrystallization is a robust method for purification.[12]
-
Solvent Selection: Empirically determine a suitable solvent system (e.g., ethanol, isopropanol). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12] The slow cooling is key to forming a pure crystalline lattice, excluding impurities into the mother liquor.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid with a sharp melting point.
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is anchored in the electrophilicity of the α-carbon. The bromine atom serves as an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.[13][14]
Caption: Generalized nucleophilic substitution pathway of the title compound.
Key Applications:
-
Heterocyclic Synthesis: It is a foundational precursor for a vast array of heterocyclic compounds. For instance, reaction with thiourea or thioamides leads to the formation of aminothiazole rings, a common scaffold in medicinal chemistry. Similarly, it is used to construct imidazoles, oxazoles, and other ring systems of pharmacological importance.[5][13]
-
Pharmaceutical Intermediate: The 2,6-dichlorophenyl moiety is a known pharmacophore in many active pharmaceutical ingredients (APIs). This starting material allows for the direct installation of this group, streamlining the synthesis of complex drug candidates, including potential enzyme inhibitors and central nervous system agents.[15]
-
Agrochemical Development: Although its 2,4-dichloro isomer is a known precursor to fungicides like Propiconazole and Azaconazole, the 2,6-dichloro isomer serves as a valuable building block for synthesizing analogous compounds in the discovery and development of new crop protection agents.[5][16]
-
General Alkylation: Beyond complex syntheses, it serves as a straightforward reagent for alkylating various nucleophiles, such as amines, phenols, and thiols, to introduce the 2,6-dichlorophenacyl group into a molecule.[14]
Conclusion
2-Bromo-1-(2,6-dichlorophenyl)ethanone is more than a simple reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, centered on the α-bromo ketone, provides a reliable and versatile handle for constructing complex molecular architectures. By understanding its synthesis, properties, and reactivity profile, and by adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the development of novel molecules in the pharmaceutical and agrochemical industries.
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PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
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ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Retrieved from [Link]
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Chemsrc. (n.d.). 2-Bromo-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-72-0. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
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- 2. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]
- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-72-0 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-1-(2,6-dichlorophenyl)ethanone [oakwoodchemical.com]
- 5. Page loading... [guidechem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents [patents.google.com]
- 10. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. innospk.com [innospk.com]
Technical Investigation: Reactivity Profile & Synthetic Utility of 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Executive Summary
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0) represents a specialized class of
This technical guide investigates the compound’s utility as a linchpin intermediate in the synthesis of fused heterocycles—specifically thiazoles and imidazo[1,2-a]pyridines—often pursued in the development of kinase inhibitors and antifungal agents. We provide a validated safety framework for handling this potent lachrymator and detailed, self-validating protocols for its transformation.
Part 1: Molecular Architecture & Reactivity Analysis
Electronic and Steric Environment
The reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is defined by the competition between the inductive electron-withdrawing nature of the chlorine atoms and their steric bulk.
-
Electronic Activation: The two chlorine atoms at the ortho positions exert a strong inductive effect (-I), pulling electron density from the phenyl ring. However, their bulk forces the carbonyl group to rotate out of the phenyl plane (dihedral angle
90°), decoupling resonance stabilization. This makes the carbonyl carbon highly electrophilic but sterically shielded. -
The "Ortho Effect" on S
2: The primary alkyl bromide ( -carbon) remains the primary site for nucleophilic attack. While typically fast for -haloketones, the 2,6-dichloro moiety creates a "picket fence" trajectory, often requiring elevated temperatures or polar aprotic solvents to facilitate the approach of nucleophiles.
Reactivity Landscape Visualization
The following diagram maps the core reaction pathways, highlighting the divergence based on nucleophile type.
Figure 1: Divergent synthetic pathways. The red arrows indicate the primary heterocyclic formations discussed in this guide.
Part 2: Safety Framework (Lachrymator Protocol)
Hazard Class: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1), Acute Toxicity. Special Note: This compound is a potent lachrymator . It alkylates TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.
| Control Measure | Specification |
| Engineering | All weighing and transfers must occur inside a certified chemical fume hood. Do not use on an open bench. |
| Decontamination | Prepare a "Quench Solution" of 10% aqueous sodium thiosulfate + 5% NaHCO |
| PPE | Double nitrile gloves (0.11 mm min), chemical splash goggles, and a lab coat. |
| Spill Response | Cover with solid sodium carbonate or bicarbonate, then dampen with Quench Solution. Wait 15 mins before cleanup. |
Part 3: The Investigation – Experimental Protocols
Module A: Hantzsch Thiazole Synthesis
Objective: Synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine.
Rationale: This reaction validates the accessibility of the carbonyl and
1. Reaction Mechanism Workflow
Figure 2: Mechanistic flow of the Hantzsch synthesis. Note Step 3 is the bottleneck due to the 2,6-dichloro steric block.
2. Self-Validating Protocol
Reagents:
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 eq, 2.68 g, 10 mmol)
-
Thiourea (1.1 eq, 0.84 g, 11 mmol)
-
Ethanol (Absolute, 30 mL)
-
Validation Check: TLC Mobile Phase: Hexanes/Ethyl Acetate (3:1). Product R
0.3-0.4 (fluorescent).
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2,6-dichlorophenyl)ethanone in 30 mL of ethanol.
-
Observation: Solution may be slightly yellow. Ensure complete dissolution before proceeding.
-
-
Addition: Add thiourea in a single portion.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp 85°C) for 3 to 4 hours .
-
Steric Note: Unhindered analogs react in 1-2 hours. The 2,6-dichloro variant requires extended time to drive the cyclization (Step 3 in Fig 2) to completion.
-
-
Monitoring: Check TLC at 2 hours. If starting material (high R
) persists, continue reflux. -
Workup (Precipitation): Cool the reaction mixture to room temperature. A heavy precipitate (the hydrobromide salt of the thiazole) should form.
-
Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL).
-
Free Base Liberation: Suspend the solid in 20 mL water. Slowly add 10% aqueous ammonium hydroxide until pH
9-10. Stir for 30 mins. -
Final Filtration: Filter the liberated free base, wash with water, and dry under vacuum.
Expected Yield: 85-92%
Characterization:
Module B: Imidazo[1,2-a]pyridine Formation
Objective: Condensation with 2-aminopyridine.
Context: This scaffold is ubiquitous in GABA
Protocol Summary:
-
Mix: 1.0 eq Ketone + 1.2 eq 2-Aminopyridine in Ethanol.
-
Base: Add 2.0 eq NaHCO
(solid). -
Conditions: Reflux for 6-8 hours.
-
Why Bicarbonate? It neutralizes the HBr generated, preventing protonation of the unreacted aminopyridine, which would deactivate it.
-
-
Purification: Unlike the thiazole synthesis, this often requires column chromatography due to the formation of N-alkylated byproducts if the cyclization is slow.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Steric shielding of the carbonyl carbon prevents cyclization. | Switch solvent to n-Butanol (higher reflux temp: 117°C) to overcome the activation energy barrier. |
| Dark/Tar Formation | Decomposition of the | Perform reaction under Nitrogen atmosphere and shield from light. Ensure reagents are freshly recrystallized. |
| Lachrymatory Vapors | Sublimation of starting material. | Use a highly efficient condenser (double-surface) and keep the reaction vessel closed until cooled to <30°C. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756908, 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. Retrieved from [Link]
-
Oakwood Chemical. (2025). Safety Data Sheet: 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2011).[2] Synthetic Accesses to Azolylthiazoles. Heterocycles, 83(12). Retrieved from [Link]
-
Biotage. (2009).[3] A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Role of 2-Bromo-1-(2,6-dichlorophenyl)ethanone in Agrochemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a pivotal halogenated acetophenone derivative, and its application as a versatile synthetic intermediate in the agrochemical industry. We explore its fundamental physicochemical properties, inherent reactivity, and strategic importance in constructing complex fungicidal agents. The core of this document is a detailed, field-proven protocol for the synthesis of a pyrazole-based fungicide precursor, illustrating the compound's utility. This guide is intended for researchers, chemists, and process development professionals engaged in the discovery and synthesis of novel crop protection agents.
Foundational Overview: A Key Architectural Synthon
In the landscape of modern agrochemical development, the efficient synthesis of molecules with high biological efficacy and target specificity is paramount. 2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0) has emerged as a critical building block, or synthon, for this purpose. Its molecular architecture, featuring a sterically hindered 2,6-dichlorophenyl ring and a highly reactive α-bromo ketone functional group, makes it an ideal electrophilic precursor for forging new carbon-heteroatom bonds.
The primary utility of this compound lies in its reaction with various nucleophiles, a cornerstone of synthetic strategies aimed at producing heterocyclic compounds. Many of the most successful classes of modern fungicides, including certain strobilurins and azole derivatives, are built upon scaffolds that can be efficiently assembled using α-bromo ketone intermediates.[1][2] The 2,6-dichloro substitution pattern, in particular, can be a deliberate structural choice to enhance potency or to influence the conformational properties of the final active ingredient, thereby optimizing its interaction with the target biological site.
Physicochemical and Safety Profile
A comprehensive understanding of the compound's properties is essential for its safe handling and effective use in synthesis.
| Property | Value |
| IUPAC Name | 2-Bromo-1-(2,6-dichlorophenyl)ethanone |
| CAS Number | 81547-72-0 |
| Molecular Formula | C₈H₅BrCl₂O |
| Molecular Weight | 267.94 g/mol |
| Appearance | Typically a solid at room temperature |
| Boiling Point | 259 °C (Predicted) |
Safety and Handling: While detailed toxicological data for the 2,6-dichloro isomer is not extensively published, data from the closely related 2,4-dichloro isomer (CAS: 2631-72-3) provides a strong basis for precautionary handling. The 2,4-isomer is classified as toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3]
GHS Hazard Statements (for the related 2,4-dichloro isomer):
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Therefore, as a Senior Application Scientist, I mandate the following precautions:
-
Handle 2-Bromo-1-(2,6-dichlorophenyl)ethanone only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
The Synthetic Rationale: Exploiting Electrophilicity
The synthetic value of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is overwhelmingly dictated by the reactivity of the α-bromo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[4] This classic reactivity profile is the foundation of its use in building agrochemical scaffolds.
The most common and powerful application is the nucleophilic substitution reaction (typically following an SN2 mechanism), where a nucleophile displaces the bromide ion.[5][6] This reaction is a robust and high-yielding method for introducing nitrogen, sulfur, or oxygen-based heterocycles, which are foundational components of many biologically active molecules.[7]
Caption: Generalized SN2 mechanism for the title compound.
Application Protocol: Synthesis of a Pyrazole-Based Fungicide Intermediate
This protocol details the synthesis of 1-(2,6-Dichlorophenyl)-2-(1H-pyrazol-1-yl)ethanone , a representative intermediate for pyrazole-containing fungicides. Pyrazole moieties are integral to many commercial fungicides due to their proven bioactivity.[8][9] This procedure exemplifies the core nucleophilic substitution strategy.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive inorganic base is used to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion in situ. This is crucial for initiating the attack on the electrophilic carbon.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the ionic intermediates and reactants while not interfering with the nucleophilicity of the pyrazolide (unlike protic solvents). Its boiling point is also suitable for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.
-
Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy to overcome the steric hindrance from the 2,6-dichloro-substituted ring and ensures the reaction proceeds to completion in a practical timeframe.
Caption: Experimental workflow for pyrazole intermediate synthesis.
Detailed Step-by-Step Methodology
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1H-Pyrazole | 288-13-1 | 68.08 | 0.68 g | 10.0 |
| 2-Bromo-1-(2,6-dichlorophenyl)ethanone | 81547-72-0 | 267.94 | 2.68 g | 10.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.07 g | 15.0 |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | - | ~100 mL | - |
| Deionized Water | 7732-18-5 | - | ~100 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (0.68 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
Reagent Addition: In a separate beaker, dissolve 2-Bromo-1-(2,6-dichlorophenyl)ethanone (2.68 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirring pyrazole suspension over 20-30 minutes.
-
Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is complete upon the disappearance of the starting bromo-ethanone spot. This typically takes 4-6 hours.
-
Work-up (Aqueous): Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and filter cake with a small amount of ethyl acetate.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(2,6-Dichlorophenyl)-2-(1H-pyrazol-1-yl)ethanone.
Concluding Remarks and Future Outlook
2-Bromo-1-(2,6-dichlorophenyl)ethanone stands as a testament to the power of well-designed intermediates in the advancement of agrochemical science. Its defined reactivity and structural features provide chemists with a reliable tool for accessing novel molecular architectures with potent fungicidal properties. The protocols and principles outlined in this guide demonstrate a robust and reproducible pathway for leveraging this synthon in research and development settings. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of such versatile building blocks will remain indispensable in the ongoing effort to ensure global food security.
References
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Brominated Intermediates in Modern Agrochemical Synthesis. Retrieved from [Link]
- Vertex AI Search. (n.d.). Exploring 2-Bromo-1-(2,4-dichlorophenyl)
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (2021). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
- Asian Journal of Chemistry. (2013). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Agrochemicals with Alpha-Bromo-2-Chlorophenylacetic Acid: A Versatile Intermediate. Retrieved from [Link]
-
MDPI. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Some New Pyrazoles. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. baranlab.org [baranlab.org]
- 8. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Cyclization Protocols for 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Executive Summary & Strategic Value
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0), also known as 2,6-dichlorophenacyl bromide, is a specialized
Why this matters:
-
Medicinal Relevance: The 2,6-dichloro motif is a privileged pharmacophore (e.g., Diclofenac, Guanfacine) known to improve metabolic stability by blocking oxidative metabolism at the phenyl ring and restricting bond rotation (atropisomerism), which can lock bioactive conformations.[1]
-
Synthetic Challenge: The ortho-chloro substituents create a "steric corridor" that retards nucleophilic attack at the carbonyl carbon, often requiring higher activation energies or specific solvent systems compared to the 2,4-dichloro or unsubstituted analogs.[1][2]
This guide details two robust cyclization protocols optimized to overcome these steric barriers: the Hantzsch Thiazole Synthesis and the Imidazo[1,2-a]pyridine Condensation .[1]
Mechanistic Insight: The "Steric Gate" Effect
The reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is governed by two electrophilic sites: the
-
Path A (
Displacement): The -carbon remains accessible.[2] Soft nucleophiles (e.g., sulfur in thiourea) readily displace the bromide. -
Path B (Carbonyl Addition): The carbonyl carbon is shielded by the two bulky chlorine atoms at the 2,6-positions.[1] This slows down the formation of the tetrahedral intermediate, which is often the rate-determining step in cyclodehydration.
Implication for Protocols: Standard room-temperature protocols for phenacyl bromides often fail or stall with the 2,6-dichloro derivative.[1][2] Successful conversion requires thermal driving (reflux) and polar protic solvents to stabilize the transition states.
Visual Workflow (Graphviz)[1]
Caption: Divergent synthesis pathways. Note that the cyclodehydration steps are rate-limited by the 2,6-dichloro steric hindrance.[1][2]
Application Protocol 1: Hantzsch Thiazole Synthesis
Target: Synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine derivatives.
Mechanism:
Materials
-
Substrate: 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv)
-
Reagent: Thiourea (1.1 equiv)[1]
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Base (Workup): Ammonium hydroxide (
) or [1]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-1-(2,6-dichlorophenyl)ethanone in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of thiourea in one portion.
-
Reflux (Critical): Heat the reaction to a vigorous reflux (
). -
Precipitation: Cool the mixture to room temperature. A white or pale yellow precipitate (the hydrobromide salt of the thiazole) often forms.
-
Basification: Pour the reaction mixture into 20 mL of ice water. Adjust pH to ~9-10 using concentrated
or saturated solution.[1][2] This liberates the free base.[2] -
Isolation: Filter the resulting solid, wash with cold water (
), and dry under vacuum. -
Recrystallization: Recrystallize from EtOH/Water if necessary.
Expected Results
| Parameter | Value |
| Typical Yield | 85–92% |
| Appearance | White to off-white crystalline solid |
| Melting Point | Distinct (check specific derivative lit.[1][2] value) |
| Key IR Bands |
Application Protocol 2: Imidazo[1,2-a]pyridine Synthesis
Target: Fused bicyclic systems for kinase inhibitor scaffolds.[1][2] Challenge: The nitrogen nucleophile is harder than sulfur; the reaction requires forcing conditions to overcome the steric repulsion between the pyridine ring and the 2,6-dichlorophenyl group.[1]
Materials
-
Substrate: 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv)
-
Solvent: Ethanol (Standard) or DMF (Accelerated)[1]
-
Base: Sodium Bicarbonate (
) (1.5 equiv)[1]
Step-by-Step Methodology
-
Setup: Prepare a mixture of 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in Ethanol (15 mL).
-
Buffering: Add solid
(1.5 mmol).-
Why: The reaction generates HBr.[2] While the intermediate pyridinium salt can cyclize, the presence of a weak base prevents protonation of the unreacted aminopyridine and drives the equilibrium.
-
-
Thermal Activation: Reflux for 8–12 hours .
-
Optimization: If conversion is <50% after 4 hours, switch solvent to DMF and heat to
. The higher temperature helps overcome the rotational barrier of the 2,6-dichlorophenyl group during ring closure.[1]
-
-
Workup:
-
Purification: Flash column chromatography is usually required (DCM/MeOH 95:5) as the hindered cyclization often produces minor side products (e.g., N-alkylation without cyclization).[2]
Safety & Handling (Material Safety Data Sheet Summary)
-
Lachrymator:
-Haloketones are potent tear gas agents.[1][2] Always weigh and handle this compound inside a functioning fume hood.[2] -
Skin Corrosive: 2,6-Dichlorophenacyl bromide can cause severe skin burns and sensitization.[1][2] Double-gloving (Nitrile) is recommended.[1][2]
-
Neutralization: Clean all glassware with a solution of thiourea/ethanol or dilute sodium bisulfite to quench trace alkylating agent before removing items from the hood.
References
-
Hantzsch Thiazole Synthesis Mechanism & Kinetics
-
Synthesis of 2-Aminothiazoles (General Protocol Adaptation)
-
Imidazo[1,2-a]pyridine Synthesis
-
Crystal Structure & Reactivity of Phenacyl Bromides
Sources
scale-up synthesis procedure for 2-Bromo-1-(2,6-dichlorophenyl)ethanone derivatives
An Application Guide for the Scale-Up Synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone and its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a key intermediate in the development of complex molecular architectures for the pharmaceutical and agrochemical industries. The presence of a reactive α-bromo ketone functionality combined with the sterically hindered and electron-deficient 2,6-dichlorophenyl ring makes this compound a valuable, yet challenging, synthetic target.[1][2] This document moves beyond a simple recitation of steps to explain the critical process considerations, safety protocols, and mechanistic underpinnings essential for a successful and safe scale-up campaign.
Strategic Overview: From Starting Material to Final Product
The synthesis of the target compound is a two-stage process. The first stage involves the synthesis of the precursor, 2',6'-dichloroacetophenone, via a Friedel-Crafts acylation. The second, and more critical stage, is the selective α-bromination of this ketone. The choice of reagents and reaction conditions at each stage is dictated by the demands of scale, safety, and purity.
A clear understanding of the final product's properties is crucial for its handling and purification.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [3] |
| CAS Number | 81547-72-0 | [3] |
| Molecular Formula | C₈H₅BrCl₂O | [3] |
| Molecular Weight | 267.94 g/mol | [3] |
| Appearance | White to yellow solid/powder | |
| Melting Point | 42-46 °C |
Stage 1: Synthesis of the Precursor - 2',6'-Dichloroacetophenone
The most direct route to 2',6'-dichloroacetophenone (CAS: 2040-05-3) on a larger scale is the Friedel-Crafts acylation of 1,3-dichlorobenzene. While acetyl chloride is a common acylating agent, acetic anhydride can also be employed, often with higher yields.[4] The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃).
Causality of Experimental Design:
-
Reagent Choice: 1,3-dichlorobenzene is the logical starting material due to its commercial availability and the directing effects of the chloro groups. Anhydrous AlCl₃ is a potent and cost-effective Lewis acid catalyst for this transformation.
-
Reaction Control: The reaction is exothermic and generates hydrogen chloride gas. A scale-up operation requires a robust reactor with efficient overhead cooling, stirring, and a gas scrubber to neutralize the HCl off-gas. Temperature control is critical to minimize the formation of undesired isomers.
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, condenser, and addition funnel.
-
Gas scrubber system containing a sodium hydroxide solution.
Reagents:
-
1,3-Dichlorobenzene
-
Anhydrous Aluminum Trichloride (AlCl₃)
-
Acetyl Chloride (or Acetic Anhydride)
-
Dichloromethane (DCM, reaction solvent)
-
Hydrochloric Acid (for work-up)
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Charge the reactor with 1,3-dichlorobenzene and dichloromethane. Cool the mixture to 0-5 °C using a circulator.
-
Under an inert atmosphere (e.g., nitrogen), slowly and portion-wise add anhydrous aluminum trichloride while maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly add acetyl chloride via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic step and requires efficient cooling.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',6'-dichloroacetophenone.
-
The crude product can be purified by vacuum distillation to afford a colorless to pale yellow oil that solidifies on standing.
Stage 2: Scale-Up of the Alpha-Bromination Reaction
The α-bromination of ketones proceeds via an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking an electrophilic bromine source.[5][6] The choice of brominating agent is the most critical decision in the scale-up process.
| Brominating Agent | Advantages | Disadvantages & Scale-Up Challenges |
| Elemental Bromine (Br₂) | Highly reactive, cost-effective. | Extremely hazardous, corrosive, volatile, and difficult to handle.[7][8] Generates corrosive HBr gas as a byproduct.[9] High risk of runaway reactions.[10] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂.[7] Generally milder, leading to better selectivity. | More expensive. Can be thermally unstable; safety screening (e.g., DSC) is essential.[11] Potential for hazardous side reactions with certain solvents.[11] |
| HBr / H₂O₂ System | In-situ generation of Br₂ improves safety.[9] Water can often be used as a solvent, improving the green profile. High atom economy as HBr byproduct is re-oxidized.[9] | Requires careful control of H₂O₂ addition to manage exothermicity. Potential for over-bromination if not controlled. |
For this application note, we will focus on a protocol using N-Bromosuccinimide (NBS) due to its superior handling properties, which are a significant advantage at scale. However, a thorough thermal safety investigation is paramount before implementation.[11]
Caption: Overall workflow for the synthesis and purification of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, condenser, and addition funnel (or solids charging port).
-
Temperature control unit.
Reagents:
-
2',6'-Dichloroacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH) or HBr in Acetic Acid (catalyst)
-
Ethyl Acetate or Acetonitrile (solvent)
-
Sodium Thiosulfate solution (for quenching)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Charge the reactor with 2',6'-dichloroacetophenone and the chosen solvent (e.g., Ethyl Acetate).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to 50-60 °C with stirring.
-
In a separate vessel, prepare a slurry or solution of NBS in the reaction solvent.
-
Slowly add the NBS slurry to the reactor over 2-4 hours, maintaining the reaction temperature. The rate of addition is critical for controlling the exotherm.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench any remaining NBS and bromine by adding a 10% aqueous solution of sodium thiosulfate and stirring until the orange/yellow color dissipates.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
For large-scale operations, recrystallization is the most practical purification method.[12]
-
Solvent Screening: Perform small-scale tests to find a suitable solvent system. Alcohols like ethanol or methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate, are good starting points.[12]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]
Analytical Quality Control
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is effective for at-line monitoring of starting material consumption.[13][14]
-
Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final product.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final compound.
Mechanistic Insight: Acid-Catalyzed Bromination
The reaction proceeds through a well-established mechanism involving the formation of an enol intermediate, which is the rate-determining step.
Caption: Mechanism of acid-catalyzed α-bromination of a ketone.
Critical Safety Considerations for Scale-Up
Scaling up bromination reactions introduces significant safety risks that must be rigorously managed.
-
Reagent Hazards:
-
Bromine (if used): Highly corrosive and toxic. Causes severe skin and eye burns and respiratory damage upon inhalation.[8][15] Work in a well-ventilated area and use appropriate containment.[16]
-
Hydrogen Bromide (HBr): A corrosive gas that can cause severe irritation and burns to the respiratory tract, skin, and eyes.[17][18] Off-gas must be scrubbed.
-
N-Bromosuccinimide (NBS): Can be a thermal hazard. A thorough process safety review, including calorimetric studies, is essential before scaling up.[11]
-
Solvents: Use appropriate solvents and be aware of their flammability and toxicity.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[18]
-
Skin Protection: Wear chemical-resistant gloves (e.g., Neoprene, Nitrile) and a lab coat or chemical-resistant suit.[8][16]
-
Respiratory Protection: Use a respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) when handling open containers of bromine or HBr.[18][19]
-
-
Engineering Controls:
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a contained reactor system.
-
Temperature Control: A reliable and calibrated temperature control system is crucial to prevent runaway reactions.
-
Controlled Addition: Use dosing pumps or pressure-equalizing dropping funnels for the controlled addition of hazardous reagents.
-
-
Emergency Preparedness:
-
Have spill kits containing appropriate neutralizing agents (e.g., sodium thiosulfate for bromine) readily available.
-
Ensure safety showers and eyewash stations are accessible.
-
All personnel must be trained on emergency procedures.
-
References
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. (2021-05-17). Available at: [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (CN101948374B).
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]
- A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents. (CN101928208A).
-
Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. Available at: [Link]
-
Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap. Available at: [Link]
-
Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023-01-29). Available at: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
A Dangerous Bromance - Scientific Update. (2024-02-19). Available at: [Link]
-
Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. (2025-05-22). Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04). Available at: [Link]
-
Hydrogen bromide Safety Data Sheet - Air Liquide. Available at: [Link]
-
Bromine - Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]
- Method for preparing 2, 4-dichloroacetophenone - Google Patents. (CN102675073A).
-
Bromine: toxicological overview - GOV.UK. (2022-06-10). Available at: [Link]
-
Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. (2024-08-16). Available at: [Link]
-
2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20). Available at: [Link]
-
mechanism of alpha-halogenation of ketones - YouTube. (2019-01-09). Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
BROMINE - Safety Handbook - ICL Group. Available at: [Link]
-
α-halo ketones – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]
- 4. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. nj.gov [nj.gov]
- 9. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. gov.uk [gov.uk]
- 16. dollycorporation.com [dollycorporation.com]
- 17. nj.gov [nj.gov]
- 18. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 19. uni-muenster.de [uni-muenster.de]
Technical Guide: Enzyme Inhibition Assays for 2-Bromo-1-(2,6-dichlorophenyl)ethanone Derivatives
Introduction: The Warhead & Mechanism
2-Bromo-1-(2,6-dichlorophenyl)ethanone and its derivatives belong to the class of
Mechanism of Action
The inhibition mechanism is governed by a bimolecular nucleophilic substitution (
-
Recognition: The 2,6-dichlorophenyl moiety (and any added R-groups) drives non-covalent binding affinity (
) to the enzyme. -
Reaction: The enzyme's catalytic cysteine thiolate attacks the
-carbon, displacing the bromide leaving group.[1] -
Result: An irreversible covalent thioether bond is formed, permanently inactivating the enzyme.[1]
Chemical Equation:
Critical Application Note
Unlike Michael acceptors (e.g., acrylamides) which are "soft" electrophiles,
Strategic Assay Design
Before pipetting, you must optimize the assay environment to accommodate the specific chemistry of the
A. Buffer Composition (The "No DTT" Rule)[1]
-
The Problem: Standard enzyme buffers often contain Dithiothreitol (DTT) or
-Mercaptoethanol (BME) to maintain enzyme stability. These reagents are thiols.[1] They will react with your inhibitor before it reaches the enzyme, effectively neutralizing the drug and yielding false-negative results (artificially high ). -
The Solution:
-
Eliminate DTT/BME: Use buffers without reducing agents if the enzyme is stable.[1]
-
Alternative: If a reducing agent is strictly required, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (< 1 mM). TCEP is a phosphine, not a thiol, and is less reactive toward
-haloketones under typical assay conditions.[1]
-
B. The Metric:
Traditional
- : The affinity of the initial non-covalent binding.[1]
- : The rate of the chemical bond formation.[2]
-
Target: You must determine the second-order rate constant (
) to accurately rank derivatives.
Visual Workflow
Figure 1: Integrated workflow for characterizing
Protocol 1: Determination of [3][4]
This protocol uses a continuous readout (fluorescence or absorbance) to track product formation over time in the presence of the inhibitor.[1]
Materials
-
Enzyme: Purified target enzyme (e.g., Cysteine Protease, Kinase).[1]
-
Substrate: Fluorogenic/Chromogenic substrate (
concentration). -
Inhibitor: 2-Bromo-1-(2,6-dichlorophenyl)ethanone derivative (10 mM DMSO stock).
-
Buffer: HEPES or Tris pH 7.4, 0.01% Triton X-100. NO DTT.
Step-by-Step Methodology
-
Preparation: Prepare a 2X Enzyme solution and a 2X Substrate solution in the assay buffer.
-
Inhibitor Dilution: Prepare a 10-point dilution series of the inhibitor in DMSO (keeping DMSO constant, e.g., 2%). Transfer to the assay plate.
-
Pre-incubation (Critical Step):
-
Reaction Start: Add 2X Substrate to initiate the reaction.[1]
-
Measurement: Monitor fluorescence continuously for 60 minutes.
-
Data Processing:
-
Calculate the residual enzyme activity (
) for each inhibitor concentration at each pre-incubation time point. -
Plot
vs. [Inhibitor]. -
Fit to the hyperbolic equation:
-
Data Presentation Table
| Parameter | Definition | Ideal Range for Lead |
| Dissociation constant of the non-covalent complex | < 1 | |
| Maximum rate of inactivation | > 0.1 min | |
| Second-order rate constant (Efficiency) | > 10,000 M |
Protocol 2: Intact Protein LC-MS Validation
You must prove the inhibition is covalent and not due to aggregation or precipitation.[1]
Principle
The mass of the enzyme will increase by the mass of the inhibitor minus the leaving group (Bromine) and the proton displaced from the cysteine.[1]
Calculated Mass Shift (
Methodology
-
Incubation: Incubate Enzyme (5
M) with Inhibitor (50 M, 10x excess) in ammonium acetate buffer (volatile) for 60 minutes. -
Control: Incubate Enzyme with DMSO only.
-
Quenching: Acidify with 0.1% Formic Acid.
-
LC-MS: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]
Success Criteria
-
Control: Single peak at Mass
. -
Treated: Single peak at Mass
.[1] -
Failure Mode: If you see Mass
(no reaction) or multiple peaks ( ), the compound is either non-reactive or promiscuous (non-specific alkylation of surface residues).[1]
Protocol 3: Glutathione (GSH) Reactivity Counter-Screen
To ensure the derivative is not a "chemical bomb" that will be instantly depleted by cellular glutathione.[1]
Methodology
-
Mix: 50
M Inhibitor + 5 mM GSH (100x excess) in PBS, pH 7.4. -
Monitor: Analyze by LC-UV or LC-MS at
hours. -
Calculate: Half-life (
) of the parent compound. -
Benchmark: A viable drug candidate should have a GSH half-life
hours (tunable reactivity). If min, the warhead is too reactive for systemic use.[1]
Kinetic Mechanism Diagram
Figure 2: Two-step covalent inhibition mechanism.
References
-
Copeland, R. A. (2013).[1][3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery, 10, 307–317.[1] [Link]
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] [Link]
-
Strelow, J. M. (2017).[1] A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery, 22(1), 5-20.[1] [Link]
-
Assay Guidance Manual (NCBI). (2012). Assay Interference by Chemical Reactivity. [Link]
Sources
Application Note: Microwave-Assisted Synthesis using 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Executive Summary
This technical guide details the microwave-assisted synthesis (MAOS) protocols utilizing 2-Bromo-1-(2,6-dichlorophenyl)ethanone (also known as 2,6-dichlorophenacyl bromide). While phenacyl bromides are standard precursors in heterocyclic chemistry, the 2,6-dichloro substitution pattern introduces significant steric hindrance around the carbonyl and
This guide demonstrates how microwave irradiation effectively overcomes these steric energy barriers to facilitate the rapid construction of thiazoles and imidazo[1,2-a]pyridines . We provide validated protocols that reduce reaction times from hours (reflux) to minutes, ensuring high purity and reproducibility for drug discovery workflows.
Chemical Profile & Challenges[1]
The Substrate
Compound: 2-Bromo-1-(2,6-dichlorophenyl)ethanone
CAS: 22113-79-7
Role: Electrophilic
The Steric Challenge
In a standard nucleophilic attack (e.g., Hantzsch synthesis), the incoming nucleophile (such as the sulfur of thiourea) must approach the
-
Thermal Consequence: Requires prolonged reflux (12–24 h), leading to thermal degradation.
-
Microwave Solution: Direct dielectric heating provides rapid energy transfer, increasing the molecular collision frequency and effective kinetic energy to surmount the steric activation barrier.
Application I: Hantzsch Synthesis of 2-Aminothiazoles
The reaction of 2-Bromo-1-(2,6-dichlorophenyl)ethanone with thioureas is the primary route to 4-(2,6-dichlorophenyl)thiazol-2-amines, a scaffold found in various voltage-gated sodium channel blockers and antimicrobial agents.
Mechanistic Pathway
The reaction proceeds via an initial nucleophilic substitution (
Experimental Protocol
Objective: Synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine.
Materials:
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 mmol, 268 mg)
-
Thiourea (1.1 mmol, 84 mg)
-
Solvent: Ethanol (absolute, 3 mL)
-
Vessel: 10 mL Microwave Process Vial (crimped)
Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve the phenacyl bromide and thiourea in ethanol. Add a magnetic stir bar.
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Temperature: 100 °C
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 150 W)
-
Time: 10 minutes (Hold time)
-
Note: Pre-stirring for 30 seconds is recommended.
-
-
Work-up:
-
Allow the vial to cool to 50 °C (air jet cooling).
-
The product often precipitates as the hydrobromide salt.
-
Pour the mixture into ice-cold water (10 mL).
-
Neutralize with 10% aqueous ammonium hydroxide (
) to pH ~9 to liberate the free base. -
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallization from hot ethanol is usually sufficient.
Yield Expectation: 85–95% Comparison: Conventional reflux requires 6–12 hours for similar yields.
Application II: One-Pot Synthesis of Imidazo[1,2-a]pyridines
This scaffold is critical in medicinal chemistry (e.g., Zolpidem analogs). The reaction involves 2-aminopyridine and the phenacyl bromide. The 2,6-dichloro substitution makes the initial N-alkylation and subsequent cyclization difficult under standard conditions.
Mechanistic Pathway
The reaction involves N-alkylation of the pyridine ring nitrogen, followed by intramolecular nucleophilic attack by the exocyclic amine on the carbonyl, and finally dehydration.
Experimental Protocol
Objective: Synthesis of 2-(2,6-dichlorophenyl)imidazo[1,2-a]pyridine.
Materials:
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
Base: Sodium Bicarbonate (
, 1.5 mmol) or no base (forming HBr salt) -
Solvent: Ethanol/Water (2:1 v/v) or DMF (for higher temp stability)
-
Recommendation: Use Ethanol/Water for "greener" chemistry; use DMF if solubility is an issue.
Procedure:
-
Preparation: Load reactants into a 10 mL microwave vial.
-
Solvent: Add 3 mL of Ethanol/Water (2:1).
-
Irradiation:
-
Temperature: 140 °C
-
Power: High absorption (set Max 200 W)
-
Time: 15 minutes
-
-
Work-up:
-
Purification: Flash column chromatography (Hexane:EtOAc gradient) is recommended due to the potential formation of trace degradation products from the labile bromide.
Comparative Data: Microwave vs. Thermal[4]
| Parameter | Thermal Reflux (Ethanol) | Microwave Synthesis (100-140°C) | Impact |
| Reaction Time | 8 – 14 Hours | 10 – 15 Minutes | 98% Time Reduction |
| Yield (Thiazole) | 65 – 70% | 85 – 95% | Yield Enhancement |
| Purity (Crude) | Moderate (requires column) | High (precipitation sufficient) | Streamlined Work-up |
| Solvent Usage | High (20-50 mL) | Low (2-3 mL) | Green Chemistry |
Safety & Troubleshooting
Lachrymator Warning
-Haloketones, including 2-Bromo-1-(2,6-dichlorophenyl)ethanone, are potent lachrymators (tear gas agents).-
Handling: Always weigh and handle inside a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removing from the hood.
Troubleshooting Guide
-
Incomplete Reaction: If LC-MS shows starting material after 10 mins, increase temperature by 20°C rather than extending time. The steric bulk requires higher energy input.
-
Pressure Errors: Ethanol generates significant pressure at 140°C. Ensure the vial is not overfilled (max 60% volume) and the septum is rated for the solvent system.
References
-
Microwave-Assisted Hantzsch Thiazole Synthesis
- Source: National Institutes of Health (NIH) / PMC. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines..."
- Relevance: Validates the use of microwave irradiation for Hantzsch condens
-
URL:[Link]
-
Synthesis of Imidazo[1,2-a]pyridines
- Source: MDPI Molecules. "A Novel Method for the Synthesis of 6-Bromo-2-(3,4-dichlorophenyl)
- Relevance: Provides the base protocol for reacting aminopyridines with dichlorophenacyl bromides under MW conditions.
-
URL:[Link]
-
General Microwave Heterocycle Synthesis
-
Properties of 2-Bromo-1-(2,6-dichlorophenyl)
- Source: BenchChem Technical Guide.
-
Relevance: Detailed physicochemical properties and safety handling for the specific starting material.[4]
Sources
Advanced Application Note: One-Pot Synthesis Methodologies Involving 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Executive Summary & Compound Profile
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 53086-13-8), often referred to as 2,6-dichlorophenacyl bromide , is a high-value electrophilic building block.[1] Unlike its 2,4-dichloro isomer, the 2,6-substitution pattern introduces significant steric hindrance around the carbonyl carbon.[1] This unique steric environment influences reaction kinetics and selectivity, making it a critical scaffold for synthesizing atropisomeric drugs and sterically congested heterocycles (e.g., imidazoles, thiazoles) found in antifungal and antibacterial pharmacophores.
This guide details two robust one-pot synthesis protocols designed to overcome the steric challenges of the 2,6-dichlorophenyl moiety while maximizing atom economy and throughput.
Compound Safety Profile (Critical)
-
Hazard Class: Severe Lachrymator / Skin Corrosive.[1]
-
Handling: All solids and solutions must be handled inside a functioning fume hood.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]
-
Neutralization: Spills should be treated immediately with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkylating capability.[1]
Application Note A: Hantzsch Thiazole Synthesis (One-Pot)
Principle & Mechanism
The Hantzsch synthesis is the most reliable method for converting
Mechanistic Insight:
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of the ketone, displacing the bromide ion. The 2,6-dichloro substitution slows this step compared to unsubstituted acetophenones due to steric shielding, necessitating reflux conditions.[1] -
Cyclization: The intermediate imino-thioether undergoes intramolecular condensation with the carbonyl group.[1]
-
Dehydration: Loss of water drives aromatization to form the stable thiazole ring.[1]
Experimental Protocol
Target Molecule: 4-(2,6-dichlorophenyl)thiazol-2-amine[1]
Reagents:
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv, 2.68 g, 10 mmol)[1]
-
Thiourea (1.2 equiv, 0.91 g, 12 mmol)
-
Solvent: Absolute Ethanol (30 mL)
-
Base (for workup): Aqueous Ammonium Hydroxide (25%)[1]
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2,6-dichlorophenyl)ethanone in absolute ethanol. The solution may be slightly yellow.[1]
-
Addition: Add thiourea in a single portion.
-
Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (
) for 3 to 4 hours .-
Note: Standard acetophenones react in 1-2 hours.[1] The 2,6-dichloro variant requires extended time to ensure complete conversion due to the "ortho effect."
-
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting bromide (
) and the appearance of a polar baseline spot (hydrobromide salt of the product). -
Precipitation: Cool the reaction mixture to room temperature. A white precipitate (thiazole hydrobromide salt) will form.[1]
-
Neutralization (One-Pot Workup): While stirring, slowly add aqueous Ammonium Hydroxide dropwise until the pH reaches
. The free base will precipitate as a dense solid.[1] -
Isolation: Dilute with cold water (30 mL) and stir for 15 minutes. Filter the solid under vacuum, wash with cold water (
), and dry in a vacuum oven at .
Expected Yield: 85-92% Appearance: Off-white to pale yellow crystalline solid.[1]
Reaction Pathway Visualization
Caption: Mechanistic flow of the Hantzsch thiazole synthesis involving the 2,6-dichlorophenyl scaffold.
Application Note B: Four-Component Imidazole Synthesis
Principle & Mechanism
This protocol utilizes a multicomponent reaction (MCR) to construct a highly substituted imidazole core.[1] It involves the condensation of the
Why this works for 2,6-dichloro derivatives:
Direct condensation of sterically hindered 1,2-diketones (Debus-Radziszewski) often fails.[1] Using the
Experimental Protocol
Target Molecule: 1,2,4-Trisubstituted Imidazole Derivative[1][2][3][4]
Reagents:
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv, 10 mmol)[1]
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv, 10 mmol)[1]
-
Primary Amine (e.g., Aniline or Benzylamine) (1.0 equiv, 10 mmol)
-
Ammonium Acetate (2.0 equiv, 20 mmol)
-
Solvent: Glacial Acetic Acid (15 mL) or Ethanol (with catalytic
or Lewis Acid)
Step-by-Step Methodology:
-
Mixing: In a pressure tube or round-bottom flask, combine the aldehyde, amine, and ammonium acetate in ethanol (or acetic acid). Stir for 20 minutes at room temperature to initiate imine formation.
-
Addition: Add 2-Bromo-1-(2,6-dichlorophenyl)ethanone to the mixture.
-
Reaction: Heat the mixture to
(if using EtOH) or (if using Acetic Acid) for 6-8 hours .-
Optimization Note: For the 2,6-dichloro derivative, utilizing Microwave Irradiation (
, 200W, 15-20 min) significantly improves yield and reduces byproduct formation caused by prolonged heating.
-
-
Workup: Pour the reaction mixture into crushed ice (100 g). Neutralize with saturated
solution.[1] -
Extraction: Extract the crude product with Ethyl Acetate (
). -
Purification: Unlike the thiazole synthesis, this MCR often requires purification via column chromatography (Silica gel, Hexane/EtOAc gradient) to remove unreacted aldehyde or imine byproducts.
Data Summary Table:
| Parameter | Standard Conditions | Microwave Conditions (Recommended) |
| Temperature | ||
| Time | 6 - 8 Hours | 15 - 20 Minutes |
| Yield (Isolated) | 55 - 65% | 78 - 85% |
| Purity (HPLC) | >95% (post-column) | >98% (post-recrystallization) |
Workflow Visualization
Caption: Four-component one-pot synthesis workflow for imidazole derivatives.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
-
Microwave-Assisted Synthesis of Thiazoles
-
Multicomponent Imidazole Synthesis
-
Safety Data & Toxicology
Sources
- 1. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side products in 2-Bromo-1-(2,6-dichlorophenyl)ethanone reactions
Reagent Profile:
-
IUPAC Name: 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one[1]
-
Common Name:
-Bromo-2,6-dichloroacetophenone -
Primary Hazard: LACHRYMATOR (Potent tear-inducing agent). Handle only in a functioning fume hood.
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical guide for 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Unlike standard phenacyl bromides, this molecule presents a unique synthetic challenge due to the 2,6-dichloro substitution pattern .
While the
Module 1: Pre-Reaction Troubleshooting (Purity & Stability)
User Question: "My starting material has a lower melting point than reported, and the NMR shows a small singlet downfield from the main methylene peak. Is this usable?"
Diagnosis: The -Dibromo Impurity
During the synthesis of this reagent (typically via bromination of 2,6-dichloroacetophenone), "over-bromination" is a frequent side reaction. The presence of the
Technical Insight: The 2,6-dichloro pattern sterically hinders the approach of bromine, which actually improves selectivity for mono-bromination compared to 2,4-isomers [1]. However, thermodynamic control or excess bromine still yields the dibromo impurity.
Impurity Profile:
| Species | Structure Description | 1H NMR Signature (approx.) | Consequence |
| Target | Monobromo ketone | Singlet | Desired Product |
| Impurity A | Singlet | Acts as an oxidant; forms side products. | |
| Impurity B | Unreacted Methyl ketone | Singlet | Lowers yield; generally inert. |
Corrective Action:
-
Quantify: Integrate the NMR signals. If the dibromo content is >5%, purification is required.
-
Purification: Recrystallization from Ethanol/Hexane is standard.
-
Chemical Repair: If recrystallization fails, treat the mixture with Diethyl phosphite (1.0 eq vs impurity) and TEA . This selectively reduces the dibromo species back to the monobromo species via a reductive debromination mechanism.
Module 2: Nucleophilic Substitution Troubleshooting
User Question: "I am trying to alkylate a secondary amine. The reaction is extremely slow, and I am seeing a new spot on TLC that isn't my product. What is happening?"
The Issue: Steric Blockade & Competitive Hydrolysis
The 2,6-dichloro substituents create a "picket fence" around the reaction center. This slows down the rate of
Visualizing the Pathway:
Figure 1: Reaction pathways showing how steric hindrance favors hydrolysis (red) over substitution (green) if conditions are not optimized.
Troubleshooting Protocol:
| Observation | Probable Cause | Solution |
| New polar spot on TLC | Hydrolysis: Formation of 1-(2,6-dichlorophenyl)-2-hydroxyethanone. | Strict Anhydrous Conditions: Use dry solvents (DMF or MeCN). Add molecular sieves. |
| Starting material remains | Steric Hindrance: The nucleophile cannot access the | Finkelstein Catalyst: Add 10 mol% NaI or KI . This converts the Alkyl-Br to the more reactive Alkyl-I in situ. |
| Dark tar/polymer | Self-Condensation: Base-catalyzed aldol-type polymerization. | Buffer the Base: Switch from strong bases (NaH, KOH) to non-nucleophilic organic bases (DIPEA, |
Module 3: Heterocycle Synthesis (Hantzsch Reaction)
User Question: "I reacted the bromide with a thiourea to make a thiazole. I isolated a solid, but it's not the cyclized product. It looks like an acyclic intermediate."
Mechanism: The "Arrested" Cyclization
In the Hantzsch thiazole synthesis, the reaction proceeds in two steps:
-
S-Alkylation: The sulfur attacks the alkyl bromide (fast).
-
Cyclodehydration: The nitrogen attacks the ketone to close the ring (slow).
The 2,6-Dichloro Trap: The electron-withdrawing nature of the chlorines makes the ketone more electrophilic, which usually helps. However, the steric bulk can prevent the second step (ring closure) from occurring spontaneously at room temperature. The intermediate you isolated is likely the S-alkylated isothiourea salt .
Protocol for Forced Cyclization:
-
Diagnosis: Check the IR spectrum.
-
Ketone C=O stretch present (~1680-1700 cm⁻¹): Ring is OPEN (Failed cyclization).
-
Ketone C=O stretch absent: Ring is CLOSED (Success).
-
-
The Fix:
-
Do not stop the reaction at room temperature.
-
Reflux is mandatory: Reflux in Ethanol or DMF is often required to overcome the rotational barrier caused by the ortho-chlorines [2].
-
Dehydrating Agent: If reflux fails, add a scavenger like molecular sieves or a drop of acid catalyst (HCl in Dioxane) to promote the loss of water.
-
References
-
Studley, J. (2022).[3] Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Link
-
BenchChem Technical Support. (2025). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone (Analogous Reactivity Patterns). Link
-
Liu, Q., & Margerum, D. W. (2001).[4] Equilibrium and kinetics of bromine chloride hydrolysis. Environmental Science & Technology.[4] Link
Sources
- 1. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]
- 2. 81547-72-0|2-Bromo-1-(2,6-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Equilibrium and kinetics of bromine chloride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges with 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Technical Support Center: 2-Bromo-1-(2,6-dichlorophenyl)ethanone Purification
Case ID: PUR-22123-Cl2
Compound: 2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0)
Classification:
CRITICAL SAFETY NOTICE: LACHRYMATOR HAZARD
STOP. Before proceeding, verify your safety protocols. This compound is a potent lachrymator (tear gas agent) and alkylating agent.[2]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Neutralization Station: Keep a beaker of 10% aqueous sodium thiosulfate nearby.[1][2] This nucleophile rapidly neutralizes the
-bromo ketone upon contact (spills/glassware cleaning).[1][2] -
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Module 1: Impurity Profiling & Diagnosis
User Question: My crude product is a dark oil that refuses to crystallize. What are the likely impurities?
Technical Analysis: The 2,6-dichlorophenyl group introduces significant steric bulk, often preventing the planar stacking required for easy crystallization. If your material is oiling out, it is likely contaminated with one of three specific impurities that depress the melting point (Pure MP: ~48–50°C).
| Impurity Type | Origin | Diagnostic (TLC/NMR) |
| Unreacted Ketone (2,6-Dichloroacetophenone) | Incomplete bromination due to steric hindrance.[1][2] | TLC: Slightly higher |
| Dibromo Species ( | Excess bromine or high reaction temperature.[1][2] | TLC: Higher |
| Hydrolysis due to moisture or acidic silica.[1][2] | TLC: Low |
Module 2: Crystallization Troubleshooting (Primary Method)
User Question: I tried recrystallizing from ethanol, but it oiled out. How do I fix this?
Root Cause: While ethanol is standard for many acetophenones, the lipophilicity of the 2,6-dichloro ring often makes the compound too soluble in warm ethanol and insoluble in water, leading to phase separation (oiling) rather than nucleation.
Optimized Protocol: The "Cloud Point" Method We recommend switching to a Heptane/Isopropanol (IPA) or Cyclohexane system to control solvation power more gradually.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm IPA (40–50°C). Do not boil; this compound is thermally unstable.[1][2]
-
Anti-Solvent Addition: Add warm Heptane dropwise until the solution becomes slightly turbid (cloud point).
-
Clarification: Add 1-2 drops of IPA to clear the solution.[1][2]
-
Seeding (Critical): If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to induce nucleation.
-
Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not place directly on ice, as thermal shock promotes oiling.[1][2]
-
Harvest: Filter the resulting needles and wash with cold Heptane.
Troubleshooting Table:
| Observation | Corrective Action |
|---|---|
| Oils out immediately | Solution is too concentrated. Re-dissolve and add more IPA before adding Heptane. |
| No crystals after 24h | Too much solvent.[1][2] Evaporate 20% of volume under reduced pressure (keep bath <35°C). |
| Brown/Yellow Color | Residual
Module 3: Chromatographic Purification (Secondary Method)
User Question: Crystallization failed. Can I purify this on silica gel?
Technical Analysis:
Yes, but with a major caveat: Silica gel is slightly acidic.
Modified Chromatography Protocol:
-
Stationary Phase Neutralization:
-
Eluent System:
-
Use a low-polarity gradient: 100% Hexane
5% EtOAc/Hexane . -
Note: The product elutes early. The starting material (unbrominated) usually elutes just before or overlaps slightly; the dibromo impurity elutes first.
-
-
Speed is Key:
Module 4: Visualization of Purification Logic
The following decision tree illustrates the logical flow for purifying this specific sterically hindered electrophile.
Figure 1: Decision matrix for the purification of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, prioritizing crystallization to avoid silica-induced degradation.
Module 5: Stability & Storage
User Question: How long can I store the purified compound?
Stability Profile:
-
Photolytic: The C-Br bond is photolabile.[1][2] Ambient light will turn the white solid yellow/brown over weeks, releasing HBr (autocatalytic decomposition).
Storage Protocol:
-
Container: Amber glass vial (UV protection).
-
Temperature: Store at -20°C .
-
Stabilizer: For long-term storage (>1 month), adding a copper wire turning can act as a radical scavenger, though this is less common for solid ketones than for liquid alkyl halides.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756908, 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Retrieved from [Link]
-
Master Organic Chemistry. Alpha Bromination of Ketones: Mechanisms and Side Products. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Recrystallization Strategies and Solvent Selection Guide. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reactions with 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing 2-Bromo-1-(2,6-dichlorophenyl)ethanone. As a sterically hindered α-bromo ketone, this reagent presents unique challenges and opportunities in synthesis. This document provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols to help you improve reaction yields and ensure product purity.
Section 1: Foundational Knowledge & Handling (FAQs)
This section addresses the most common initial queries regarding the properties and safe handling of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Q1: What is the primary mode of reactivity for this compound?
A1: The reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is dominated by the electrophilic nature of the carbon atom adjacent (alpha) to the carbonyl group.[1] The potent electron-withdrawing effects of the carbonyl group and the bromine atom make this α-carbon highly susceptible to attack by nucleophiles.[1][2] The most common reaction is a nucleophilic substitution, where a nucleophile displaces the bromide ion to form a new carbon-nucleophile bond.[1][3] This makes it an excellent synthon for building more complex molecules, particularly heterocyclic compounds.[1]
Q2: My reagent has a yellow or brown tint. Is it still usable?
A2: A yellow or brown color indicates decomposition.[4] The primary decomposition pathways for α-bromo ketones are dehydrobromination (loss of HBr) and hydrolysis from atmospheric moisture.[4] The released hydrogen bromide (HBr) gas can catalyze further degradation.[5] While the reagent might still be usable for less sensitive reactions, the presence of these impurities can significantly lower yields and complicate purification. For best results, using a pure, colorless starting material is strongly recommended.
Q3: What are the best practices for storing this reagent?
A3: To maximize shelf life, 2-Bromo-1-(2,6-dichlorophenyl)ethanone should be stored in a cool, dark, and dry environment, such as a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).[4] The container must be tightly sealed to prevent exposure to moisture and air, which can lead to hydrolysis.[4]
Q4: What are the critical safety precautions for handling this compound?
A4: This compound is a lachrymator, meaning it is a potent eye irritant that causes tearing.[4] It is also a skin irritant. All handling must be performed in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1]
Section 2: Troubleshooting Guide for Low Reaction Yields
Low yields are the most common challenge encountered when working with this sterically hindered substrate. This section breaks down the problem into potential causes and provides actionable solutions.
Issue 1: Incomplete Reaction or Stalled Conversion
You've run the reaction for the prescribed time, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Possible Cause A: Steric Hindrance. The two chlorine atoms at the 2- and 6-positions of the phenyl ring create significant steric bulk. This can physically block the nucleophile from approaching the electrophilic α-carbon, slowing down the rate of a typical Sₙ2 reaction.[6]
-
Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. If the solvent's boiling point is a limitation, consider switching to a higher-boiling solvent such as DMF, DMAc, or NMP. Prolonging the reaction time is also a viable strategy.
-
-
Possible Cause B: Poor Nucleophile or Solvent Choice. The effectiveness of a nucleophilic substitution is highly dependent on the strength of the nucleophile and the solvent system.[2][3]
-
Solution: For Sₙ2-type reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally superior. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and more reactive. Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, solvating it and reducing its reactivity. If possible, consider using a stronger or less hindered nucleophile.
-
Issue 2: Formation of Significant Side Products
Your desired product is formed, but it is contaminated with one or more major impurities, complicating purification and reducing the isolated yield.
-
Side Product A: α,β-Unsaturated Ketone.
-
Cause: Dehydrobromination (E2 Elimination). If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), or if you are using a non-nucleophilic base as an additive, it can abstract a proton from the α-carbon, leading to the elimination of HBr and the formation of an α,β-unsaturated ketone.[2][4][7] This pathway competes directly with the desired substitution reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting Dehydrobromination Side Products.
-
-
Side Product B: α-Hydroxy Ketone.
-
Cause: Hydrolysis. The α-bromo ketone can react with water to produce an α-hydroxy ketone and HBr.[4] This is a common issue if reagents, solvents, or glassware are not rigorously dried.
-
Solution: Ensure all solvents are anhydrous. Dry glassware in an oven before use and assemble the reaction setup under an inert atmosphere (argon or nitrogen). Use freshly opened or properly stored anhydrous reagents.
-
Issue 3: Purification and Isolation Difficulties
The reaction workup results in a dark oil instead of a crystalline solid, or the product is difficult to separate from the starting material.
-
Problem: Oily Product or Dark Color.
-
Cause: This is often due to the presence of impurities, which can inhibit crystallization.[8] A dark color often points to decomposition and the presence of acidic HBr byproducts.[4]
-
Solution: First, perform an aqueous workup and wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual HBr.[8] If the product is still an oil, purification by flash column chromatography is the most effective method.[8]
-
-
Problem: Difficulty Separating Product from Starting Material.
-
Cause: The product and starting material may have very similar polarities, resulting in overlapping spots on a TLC plate and co-elution during column chromatography.[8]
-
Solution: Optimize the solvent system for column chromatography.[8] Use a less polar eluent system (e.g., a higher ratio of hexanes to ethyl acetate) to increase the separation between the spots on the TLC plate.[8] Running a shallow gradient elution during chromatography can also significantly improve separation. If chromatography fails, recrystallization from a carefully selected solvent system may be effective.[8]
-
Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a robust starting point for reacting 2-Bromo-1-(2,6-dichlorophenyl)ethanone with a generic nucleophile (Nu⁻).
-
Preparation: Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 eq).
-
Reagent Addition: Add the nucleophile (1.1–1.5 eq) and anhydrous DMF (or another suitable aprotic solvent) to achieve a concentration of 0.1–0.5 M.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C, depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting bromo-ketone is no longer visible.[8]
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9]
-
Purification: Purify the crude material via flash column chromatography or recrystallization as needed.[8]
Table 1: Solvent Selection Guide for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent choice for Sₙ2. Effectively solvates cations, leaving the nucleophile highly reactive. High boiling point allows for heating. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good alternative to DMF with a lower boiling point, making it easier to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar than DMF or MeCN, but a common solvent for many organic reactions. |
| Ethanol (EtOH) | Polar Protic | 25 | 78 | Can slow Sₙ2 reactions by solvating the nucleophile through hydrogen bonding. May be required if the nucleophile is only soluble in protic solvents. |
| Toluene | Nonpolar | 2.4 | 111 | Generally a poor choice for Sₙ2 reactions involving charged nucleophiles, but may be used in specific phase-transfer catalysis conditions. |
Visualization: Competing Reaction Pathways
The choice of reagent and conditions determines the dominant reaction pathway. A strong, non-basic nucleophile in a polar aprotic solvent favors the desired Sₙ2 pathway. A strong, sterically hindered base favors the undesired E2 pathway.
Caption: Sₙ2 vs. E2 pathways for α-bromo ketones.
References
- BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
- Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term.
- Indian Academy of Sciences. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
- SciSpace. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
-
Gervais, C., & Allais, F. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3128. [Link]
- Google Patents. (n.d.). CN106478367A - A kind of synthesis midbody compound of ketamine and the synthetic method of ketamine.
- ResearchGate. (n.d.). Synthesis of ketamine from a nontoxic procedure: a new and efficient route.
- Patsnap. (n.d.). Synthesis method of ketamine, derivative and intermediate thereof.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient, Environmentally Benign Protocol for Synthesis of α-Bromoacetophenones.
- BenchChem. (n.d.). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
- Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?.
- Maverick Teh. (2018, June 11). Nucleophilic substitution, Halogenoalkane Mechanism - Organic Chem. YouTube.
- Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Solvent Effects on 2-Bromo-1-(2,6-dichlorophenyl)ethanone
[1][2]
Case ID: CAS-81547-72-0 | Topic: Solvation Dynamics & Reactivity Optimization Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary: The Steric-Electronic Paradox
Welcome to the technical guide for 2-Bromo-1-(2,6-dichlorophenyl)ethanone . As a researcher, you likely selected this scaffold to introduce the lipophilic, metabolically stable 2,6-dichlorophenyl moiety into your target pharmacophore.[1][2]
However, this molecule presents a unique synthetic challenge: The Ortho-Effect Paradox. [1][2]
-
Electronic Activation: The
-bromo ketone motif is inherently highly reactive toward nucleophiles ( ).[1][2] -
Steric Deactivation: The bulky chlorine atoms at the 2,6-positions create a "molecular gate," restricting rotational freedom and shielding the reaction center.
This guide focuses on how solvent selection acts as the "key" to this gate, modulating reaction rates, solubility, and the suppression of deleterious side pathways like hydrolysis or Perkow rearrangement.
Critical Troubleshooting Guide (Q&A)
Category A: Reaction Rate & Kinetics
Q1: My nucleophilic substitution (e.g., with an amine or thiol) is stalling in Ethanol. Why is the reaction rate significantly lower compared to the 4-chloro analog?
Diagnosis: You are fighting two fronts: Solvent Caging and Steric Shielding .[1][2]
In protic solvents like ethanol (EtOH), the nucleophile is heavily solvated via hydrogen bonding.[1][2] For a nucleophile to attack the electrophilic
The Fix: Switch to a Polar Aprotic Solvent (DMF, DMSO, or Acetonitrile).[1][2]
-
Mechanism: These solvents solvate cations well (leaving the counter-ion) but do not form hydrogen bonds with anionic nucleophiles.[1][2][3] The nucleophile becomes "naked" and highly energetic, significantly lowering the activation energy (
).[1][2] -
Expected Result: A rate increase of 10–100x is common when switching from EtOH to DMF for
reactions on -halo ketones.[1][2]
Q2: I see multiple spots on TLC when using DMF/DMSO. What is happening?
Diagnosis: O-Alkylation vs. N-Alkylation Competition. In highly polar aprotic solvents, "ambident" nucleophiles (like amides or enolates) may attack via their most electronegative atom (Oxygen) rather than the desired Nitrogen or Carbon, driven by hard-soft acid-base (HSAB) principles.[1][2]
The Fix:
-
Reduce Polarity: Switch to Acetone or THF .[1][2] These are polar aprotic but have lower dielectric constants than DMF, often favoring N-alkylation.[1][2]
-
Temperature Control: Lower the reaction temperature to 0°C. Kinetic control favors the lower-barrier pathway (often N-alkylation) over the thermodynamic product.[1][2]
Category B: Stability & Side Reactions
Q3: My product is contaminated with a hydroxyl impurity (2-hydroxy-1-(2,6-dichlorophenyl)ethanone).
Diagnosis: Solvolytic Hydrolysis.
The C-Br bond in
The Fix:
-
Protocol: Use anhydrous solvents (stored over molecular sieves).[1][2]
-
Scavenger: Add a weak, non-nucleophilic base (e.g.,
or 2,6-lutidine) to neutralize the HBr byproduct, which can catalyze further decomposition.[1][2] -
Avoid: Do not use basic aqueous workups if the product is sensitive; quench with neutral buffer (pH 7).[1][2]
Solvent Selection Matrix
Use this table to select the optimal solvent based on your specific reaction type.
| Solvent Class | Examples | Suitability | Mechanistic Impact | Recommended For |
| Polar Aprotic (High | DMF, DMSO | High | "Naked" nucleophile effect; Max rate acceleration.[1][2] | Difficult substitutions; Weak nucleophiles.[1][2] |
| Polar Aprotic (Med | Acetone, MeCN | High | Good balance of solubility and rate; Easy workup (volatile).[1][2] | Standard amine/thiol alkylations.[1][2] |
| Polar Protic | MeOH, EtOH | Low/Medium | H-bonding cages nucleophile; Slows rate.[1][2] Risk of solvolysis.[1][2] | Reactions requiring acid catalysis; Recrystallization.[1][2] |
| Non-Polar | Toluene, DCM | Low | Poor solubility of nucleophilic salts.[1][2] | Phase-Transfer Catalysis (PTC) conditions only.[1][2] |
Visualizing the Mechanism
Diagram 1: The Solvation Effect on Attack
This diagram illustrates why switching from Methanol to Acetonitrile dramatically accelerates the reaction.
Figure 1: Comparison of nucleophile reactivity in Protic vs. Aprotic media. In Scenario B, the lack of hydrogen bonding leaves the nucleophile "naked," facilitating rapid attack on the sterically hindered target.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Figure 2: Step-by-step diagnostic workflow for optimizing reaction conditions.
Standard Operating Procedure (SOP): Optimized Amination
Objective: Synthesis of an imidazole derivative via reaction with an amidine/amine.
-
Preparation:
-
Dissolution:
-
Addition:
-
Reaction:
-
Workup:
References
-
BenchChem. (2025).[1][2][4] An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Link (Extrapolated for 2,6-isomer reactivity principles).
-
PubChem. (2025).[1][2] 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
Master Organic Chemistry. (2012). Solvent Effects in Substitution Reactions: Protic vs Aprotic. Link
-
ResearchGate. (2023). Analysis of solvent effect on SN2 reactions by different theoretical models. Link
Sources
- 1. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 2756908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to Purifying 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(2,6-dichlorophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that purity is paramount for the success of subsequent synthetic steps and biological assays. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you identify and eliminate common impurities encountered during and after the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have when working with crude 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Q1: What are the most probable impurities in my crude 2-Bromo-1-(2,6-dichlorophenyl)ethanone?
A: The impurity profile is almost always a direct consequence of the synthetic route, which typically involves the α-bromination of 1-(2,6-dichlorophenyl)ethanone. The most common impurities are unreacted starting material (1-(2,6-dichlorophenyl)ethanone), an over-brominated byproduct (2,2-dibromo-1-(2,6-dichlorophenyl)ethanone), and residual acidic species like hydrogen bromide (HBr) from the bromination reaction.[1] The presence of dibrominated products, even in trace amounts, can complicate purification efforts.[2]
Q2: My crude product has a distinct yellow or brownish tint. Is this normal, and how do I remove it?
A: A yellow or brown color is a common observation and typically indicates the presence of residual acidic impurities, such as HBr, or trace degradation products.[1] These impurities can often be removed by washing the crude product (dissolved in a suitable organic solvent) with a mild aqueous base, such as a dilute sodium bicarbonate or sodium bisulfite solution, followed by a water and brine wash.[1][3]
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate. How can I identify them?
A: TLC is an excellent first-pass analytical tool. Generally, for α-bromo ketones on a normal-phase silica plate:
-
Starting Material (1-(2,6-dichlorophenyl)ethanone): This is typically less polar than the desired product and will have a higher Rf value (it will travel further up the plate).
-
Product (2-Bromo-1-(2,6-dichlorophenyl)ethanone): This will be your major spot.
-
Dibrominated Impurity (2,2-dibromo-1-(2,6-dichlorophenyl)ethanone): This is often slightly less polar than the monobrominated product and may appear as a spot very close to, or slightly above, your main product spot, making baseline separation challenging.[1]
Run co-spots with your starting material to confirm its identity. A typical eluent system for TLC analysis is a mixture of hexane and ethyl acetate.[1]
Q4: What is the most effective method for purifying this compound on a lab scale?
A: The choice between recrystallization and column chromatography depends on the impurity profile.
-
Column Chromatography: This is the most robust method for separating compounds with different polarities, especially for removing both the less polar starting material and the similarly polar dibrominated byproduct.[1]
-
Recrystallization: This is an excellent technique for removing small amounts of impurities from a relatively clean crude product. It is particularly effective if one impurity is present in a much larger quantity than others. Alcohols like methanol or ethanol are often good starting points for solvent screening.[1]
For achieving the highest purity (>99%), a sequential approach of column chromatography followed by recrystallization is often the most effective strategy.[1]
Q5: How should I properly store the purified 2-Bromo-1-(2,6-dichlorophenyl)ethanone to prevent degradation?
A: α-Bromo ketones can be sensitive to light, moisture, and heat. Over time, they can degrade, often releasing HBr and leading to discoloration. For long-term stability, store the purified, dry solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (refrigerated or frozen).[1]
Troubleshooting Guide: From Crude Product to Pure Compound
This section provides solutions to specific experimental challenges you may encounter.
Problem 1: Significant amount of unreacted starting material detected.
-
Observation: TLC shows a major spot corresponding to the starting material (higher Rf). ¹H NMR may show a prominent singlet around 2.6 ppm for the methyl protons of the starting ketone.
-
Cause: Incomplete bromination reaction. This can be due to insufficient brominating agent, short reaction time, or low reaction temperature.
-
Solution: Purification via Column Chromatography
-
Rationale: The polarity difference between the starting acetophenone and the α-bromo ketone is usually sufficient for effective separation by flash column chromatography. The starting material will elute first.
-
Protocol: See the detailed Column Chromatography Protocol in the Experimental Protocols section below. A gradient elution, starting with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity, will provide the best separation.
-
Problem 2: Product is contaminated with the dibrominated byproduct.
-
Observation: TLC may show a shoulder on the main product spot or a distinct spot with a very similar Rf. Mass spectrometry is the definitive tool to confirm the presence of the C₈H₄Br₂Cl₂O species.
-
Cause: Over-bromination due to an excess of the brominating agent or prolonged reaction time.
-
Solution 1: Careful Column Chromatography
-
Rationale: While challenging due to similar polarities, careful chromatography can often resolve the mono- and di-brominated compounds.[1] Using a long column and a shallow elution gradient is key. Deactivating the silica gel slightly with triethylamine in the eluent can sometimes improve separation by minimizing tailing.
-
-
Solution 2: Recrystallization
-
Rationale: If you can identify a solvent system where the dibrominated impurity has significantly higher or lower solubility than your desired product, recrystallization can be effective. This requires careful solvent screening.
-
Problem 3: The purified product is an oil and fails to crystallize.
-
Observation: After solvent removal, the product remains a viscous oil or gum instead of a crystalline solid.
-
Cause: The presence of impurities, even in small amounts, can act as "crystallization inhibitors." Residual solvent can also hinder solidification.
-
Solution: Multi-Step Purification and Trituration
-
Initial Purification: First, purify the oil by column chromatography to remove the bulk of impurities.[1]
-
Trituration: After chromatography, dissolve the resulting oil in a minimal amount of a good solvent (e.g., dichloromethane or diethyl ether). Add a poor solvent in which the product is insoluble (e.g., hexane or pentane) dropwise while stirring vigorously. The product should precipitate out as a solid.
-
Seeding: If you have a small crystal of pure material from a previous batch, adding it to the supersaturated solution (a process called "seeding") can induce crystallization.
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove all solvent traces.
-
Data Presentation
Table 1: Common Impurities & Identification
| Impurity | Chemical Name | Origin | Identification Method (Expected Observation) |
| Starting Material | 1-(2,6-dichlorophenyl)ethanone | Incomplete Reaction | TLC: Higher Rf than product. ¹H NMR: Singlet ~2.6 ppm (COCH₃). |
| Over-brominated | 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone | Excess Brominating Agent | TLC: Similar Rf to product. ¹H NMR: Singlet ~6.9 ppm (CHBr₂). MS: Isotopic pattern for 2 Br atoms. |
| Acidic Residue | Hydrogen Bromide (HBr) | Reaction Byproduct | Visual: Yellow/brown color. Litmus Test: Wet litmus paper turns red in vapor. |
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solvating power when hot, often poor when cold for α-bromo ketones.[1] |
| Esters | Ethyl Acetate | Moderate polarity, good general-purpose solvent. |
| Alkanes | Hexane, Heptane | Low polarity, often used as the "poor solvent" or anti-solvent. |
| Mixed Systems | Ethanol/Water, Hexane/Ethyl Acetate | Allows for fine-tuning of polarity to achieve optimal differential solubility.[1] |
Experimental Protocols & Workflows
Mandatory Visualization: Purification Workflow
The following diagram illustrates the logical workflow for purifying crude 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Caption: Logical workflow for the purification of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Protocol 1: Aqueous Wash for Acid Removal
Rationale: This procedure neutralizes and removes residual acids like HBr, which are common byproducts of bromination and cause product discoloration.[1]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Continue until no more gas evolves. Drain the aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove residual bicarbonate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of dissolved water.[3]
-
Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[3][4]
Protocol 2: Recrystallization
Rationale: This protocol leverages differences in solubility between the product and impurities at different temperatures to achieve purification. A good solvent will dissolve the compound when hot but not when cold.[1]
-
Solvent Selection: In a small test tube, add a small amount of crude material and a few drops of a test solvent. Heat to boiling. If it dissolves, cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot recrystallization solvent to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystals appear, the flask can be moved to an ice bath to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering impure mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[1]
Protocol 3: Flash Column Chromatography
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel through the column faster.
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If separating from a less polar impurity (like the starting material), it will elute first. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: Troubleshooting Logic
Caption: Troubleshooting decision tree for purifying 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem.
- BenchChem Technical Support Team. (2025). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem.
- PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756908, 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. PubChem. [Link]
-
Notte, G. T., & Pelc, M. J. (2016). Synthetic Access to Aromatic α-Haloketones. Molecules, 21(9), 1218. [Link]
-
Uygun Cebeci, Y., & Alpay Karaoğlu, Ş. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Selection for Optimizing 2-Bromo-1-(2,6-dichlorophenyl)ethanone Reactions
Welcome to the technical support center for reactions involving 2-Bromo-1-(2,6-dichlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your catalyst selection and reaction conditions. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types involving 2-Bromo-1-(2,6-dichlorophenyl)ethanone, and what are the initial catalyst considerations?
A1: 2-Bromo-1-(2,6-dichlorophenyl)ethanone is a versatile α-bromo ketone. Its reactivity is primarily centered on the electrophilic carbon adjacent to the carbonyl group, making it an excellent substrate for nucleophilic substitution and coupling reactions. The two most prevalent reaction classes are:
-
α-Alkylation/Arylation: These reactions involve the formation of a new carbon-carbon bond at the α-position.
-
For α-Alkylation: Phase-transfer catalysis (PTC) is a highly effective method, particularly for reactions with non-activated ketones.[1][2] Catalysts like tetrabutylammonium iodide can be employed with a strong base such as 50% NaOH.[1] The iodide can also act as a co-catalyst by forming a more reactive alkyl iodide in situ.[1]
-
For α-Arylation: Palladium-catalyzed cross-coupling reactions are the state-of-the-art.[3][4][5] The choice of phosphine ligand is critical for achieving high yields and selectivity.[4] For asymmetric synthesis, chiral ligands are employed with metal catalysts like copper(I) or nickel(II).[3][6]
-
-
α-Amination: This involves the introduction of a nitrogen-containing group at the α-position, a crucial step in the synthesis of many pharmaceutical intermediates. The choice of catalyst and reaction conditions is critical to avoid side reactions.
The initial choice of catalyst is dictated by the desired transformation and the nature of the nucleophile.
Q2: My α-arylation reaction is sluggish or fails to proceed. What are the likely causes and how can I troubleshoot this?
A2: A stalled α-arylation reaction can be frustrating. The issue often lies in one of three areas: the catalyst system, the reaction conditions, or the substrates themselves.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precursor (e.g., Pd(dba)₂, Pd(OAc)₂) is of high quality and has been stored properly to prevent degradation.
-
Ligand Selection: The choice of phosphine ligand is paramount. For sterically hindered substrates like 2-Bromo-1-(2,6-dichlorophenyl)ethanone, bulky, electron-rich ligands such as those from the Buchwald or Hartwig series (e.g., XPhos, SPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[4][5]
-
Catalyst Loading: While lower catalyst loadings are desirable, for a challenging substrate, you may need to empirically increase the loading (e.g., from 1 mol% to 5 mol%).
-
-
Base and Solvent Effects:
-
Base Strength: A sufficiently strong, non-nucleophilic base is required to generate the enolate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄).[4] The choice of base can significantly impact the reaction outcome.
-
Solvent Purity: Anhydrous solvents are critical. Trace amounts of water can quench the enolate and deactivate the catalyst. Toluene, dioxane, and THF are common solvents that should be freshly distilled or obtained from a solvent purification system.
-
-
Substrate Quality:
-
Arylating Agent: Ensure the purity of your arylboronic acid, arylstannane, or other arylating agent. Impurities can inhibit the catalyst.
-
α-Bromo Ketone Stability: While generally stable, 2-Bromo-1-(2,6-dichlorophenyl)ethanone can degrade over time, especially if exposed to light or moisture. Verify its purity by NMR or LC-MS before use.
-
Below is a decision-making workflow for troubleshooting α-arylation reactions.
Caption: Troubleshooting workflow for α-arylation reactions.
Q3: I am observing significant amounts of side products in my amination reaction. What are the common side reactions and how can I suppress them?
A3: Side product formation in α-amination reactions is a common challenge. The primary culprits are often over-reaction, elimination, and competing reactions of the starting materials or product.
Common Side Products and Mitigation Strategies:
| Side Product | Probable Cause | Recommended Catalyst/Condition Adjustment |
| Di-aminated Product | The mono-aminated product is more nucleophilic than the starting amine. | Use a larger excess of the starting amine. Alternatively, perform a reductive amination where the intermediate imine is formed in situ and then reduced. |
| Elimination Product (α,β-unsaturated ketone) | The base is too strong or the temperature is too high, promoting elimination of HBr. | Use a milder, non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine) or an inorganic base like potassium carbonate. Lower the reaction temperature. |
| Favorskii Rearrangement Product | Strong alkoxide bases can promote this rearrangement. | Avoid strong alkoxide bases. If a strong base is necessary, consider using a non-nucleophilic amide base at low temperatures. |
| Hydrolysis of the Bromo Ketone | Presence of water in the reaction mixture. | Ensure all reagents and solvents are scrupulously dry. |
Catalyst Selection to Enhance Selectivity:
-
For primary and secondary amines: Palladium-catalyzed Buchwald-Hartwig amination can be effective. The choice of ligand is crucial to favor the desired C-N bond formation over side reactions.
-
For ammonia equivalents (e.g., benzophenone imine): After the initial substitution, a simple acidic workup reveals the primary amine. This two-step process can be cleaner than direct amination with ammonia.
Q4: How can I achieve high enantioselectivity in reactions with 2-Bromo-1-(2,6-dichlorophenyl)ethanone?
A4: Achieving high enantioselectivity requires the use of a chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the enolate or the two enantiomers of the racemic starting material.
Strategies for Asymmetric Synthesis:
-
Asymmetric α-Arylation/Alkylation:
-
Catalyst System: A combination of a metal precursor (e.g., NiCl₂·glyme, Cu(OTf)₂) and a chiral ligand is commonly used.[3][6] Chiral bis(phosphine) dioxides have shown promise as ligands for copper(I)-catalyzed enantioselective α-arylation of ketones.[6]
-
Reaction Type: Dynamic kinetic asymmetric transformations are particularly powerful as they can convert a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.
-
-
Asymmetric α-Amination:
-
Organocatalysis: Chiral aminocatalysts, such as derivatives of proline or cinchona alkaloids, can be used to form a chiral enamine intermediate, which then reacts with an electrophilic nitrogen source.[7]
-
Transition Metal Catalysis: Chiral iridium(III) complexes, in conjunction with a chiral carboxylic acid, have been successfully employed for the asymmetric C-H activation and subsequent amination of related substrates.[8]
-
-
Asymmetric Reduction of the Carbonyl:
-
If the desired product is a chiral alcohol, asymmetric reduction of the ketone can be a viable strategy. Biocatalysts, such as Enterococcus faecium, have been used for the asymmetric reduction of similar α-bromo ketones to afford chiral α-halohydrins with high enantiomeric excess.[9]
-
The selection of the optimal chiral catalyst often requires screening a library of ligands to identify the one that provides the best combination of reactivity and selectivity for the specific substrate.
Below is a general workflow for developing an asymmetric reaction.
Caption: Workflow for asymmetric synthesis development.
Experimental Protocols
Protocol 1: Palladium-Catalyzed α-Arylation of 2-Bromo-1-(2,6-dichlorophenyl)ethanone
This protocol is a general starting point and may require optimization for specific arylating agents.
Materials:
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents), finely ground and dried
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add K₃PO₄, the arylboronic acid, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add 2-Bromo-1-(2,6-dichlorophenyl)ethanone as a solution in a small amount of anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
PTC Organics. (n.d.). PTC C-Alkylation of a Non-Activated Ketone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric α-bromination of aldehydes and ketones. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
National Institutes of Health. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Retrieved from [Link]
- Google Patents. (n.d.). EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof.
-
PubMed. (2018). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. Retrieved from [Link]
-
PubMed. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model. Retrieved from [Link]
-
Georgia Southern University. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]
-
ACS Publications. (2026). Chiral Carboxylic Acid Assisted Ir(III)-Catalyzed Asymmetric C–H Activation/Desymmetrization of Sulfoximines. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. Retrieved from [Link]
-
reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Retrieved from [Link]
-
YouTube. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]
-
PubMed. (2017). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Retrieved from [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist Last Updated: January 31, 2026
Welcome to the technical support guide for 2-Bromo-1-(2,6-dichlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile α-haloketone reagent. Here, we provide in-depth, field-proven insights through troubleshooting guides and FAQs to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
Q1: Why is 2-Bromo-1-(2,6-dichlorophenyl)ethanone so sensitive to moisture?
A: The reactivity stems from its classification as an α-haloketone. The carbon atom adjacent to the carbonyl group (the α-carbon) is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the adjacent carbonyl oxygen and the bromine atom.[1] Water, even in trace amounts, can act as a nucleophile, attacking this electrophilic α-carbon. This initiates a hydrolysis reaction that cleaves the carbon-bromine bond, replacing the bromine with a hydroxyl (-OH) group and generating hydrobromic acid (HBr) as a byproduct. This degradation pathway consumes your starting material and can introduce acidic conditions that may interfere with your desired reaction.
Q2: What are the tell-tale signs of moisture contamination in my reaction?
A: Several key observations can indicate that moisture has compromised your experiment:
-
Low Yield or Reaction Failure: The most obvious sign is a significantly lower yield of your desired product than expected, or a complete failure of the reaction to proceed. This is because the starting material is being consumed by the competing hydrolysis reaction.
-
Formation of a Polar Impurity: When monitoring the reaction by Thin-Layer Chromatography (TLC), you may observe a new, more polar spot that does not correspond to your starting material or expected product. This is often the α-hydroxy ketone byproduct.
-
Change in pH: The generation of HBr from hydrolysis will make the reaction mixture acidic. If your reaction is not buffered, you may detect a drop in pH.
-
Inconsistent Results: High variability in yield and product purity between seemingly identical reaction setups is a strong indicator of inconsistent moisture control.
Q3: How should 2-Bromo-1-(2,6-dichlorophenyl)ethanone be properly stored?
A: To maintain its integrity, storage conditions are critical. The compound should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage, we recommend placing the container inside a desiccator with a reliable drying agent (e.g., Drierite or molecular sieves) and flushing the container headspace with an inert gas like argon or nitrogen before sealing.
Q4: What is the primary degradation product when this compound is exposed to water?
A: The primary degradation product is 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one, along with hydrobromic acid (HBr). The reaction is a classic nucleophilic substitution (hydrolysis). Understanding this pathway is crucial for identifying impurities and troubleshooting failed reactions.
Caption: Hydrolysis of the α-haloketone by water.
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during reactions involving 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Underlying Logic |
| Low or No Product Yield | 1. Hydrolysis of Starting Material: The α-haloketone was consumed by reaction with trace water before it could react with your intended nucleophile. | Solution: Implement rigorous anhydrous techniques. This is the most common failure mode. Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled anhydrous solvents or solvents from a solvent purification system. Ensure all other reagents are anhydrous. See Protocol II for a detailed workflow. |
| 2. Inactive Reagents: The nucleophile or base used in the reaction may have degraded due to improper storage or age. | Solution: Verify the activity of your other reagents. Use freshly opened bottles or purify reagents if their quality is in doubt. For example, if using a base like sodium hydride (NaH), ensure it is a fresh, free-flowing powder and not a deactivated gray solid. | |
| Unexpected Side Product Observed via TLC/HPLC/NMR | 1. Formation of α-Hydroxy Ketone: The observed side product is very likely the hydrolysis product, 1-(2,6-dichlorophenyl)-2-hydroxyethan-1-one, which is more polar than the starting material. | Solution: Re-run the reaction with stricter moisture exclusion (see Protocol II ). To confirm the identity of the side product, you can attempt to isolate it and characterize it by Mass Spectrometry or NMR, which should show a characteristic -OH peak and the loss of the bromine isotope pattern. |
| 2. Dimerization or Polymerization: Depending on the reaction conditions (especially with strong bases), self-condensation or other side reactions can occur. | Solution: Re-evaluate your reaction conditions. Consider adding the base or nucleophile slowly at a lower temperature to control reactivity and minimize side reactions. | |
| Reaction Fails to Reach Completion | 1. Insufficient Reagent: The stoichiometry may be incorrect, or one of the reagents may be of lower purity than assumed. | Solution: Re-check all calculations and weighings. Titrate bases if their molarity is uncertain. Consider using a slight excess (1.1-1.2 equivalents) of the nucleophile. Monitor the reaction progress closely using a reliable method like TLC or in-situ IR.[2] |
| 2. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Solution: Choose a solvent in which all reactants are fully soluble at the reaction temperature. You may need to perform solvent screening to find the optimal medium. Gentle heating can sometimes improve solubility, but this must be balanced against potential side reactions. |
Validated Experimental Protocols
Adherence to strict, validated protocols is the primary defense against moisture-related reaction failure.
Protocol I: Preparation and Handling of Anhydrous Solvents
The quality of your solvent is paramount. Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture once opened.
Objective: To ensure solvents used in the reaction contain minimal water content (<50 ppm).
Method 1: Distillation
-
Select Desiccant: Choose a desiccant appropriate for your solvent (see table below).
-
Setup: Assemble a distillation apparatus that has been oven-dried at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or argon.[3]
-
Reflux: Add the solvent and desiccant to the distillation flask. Heat the solvent to a gentle reflux under an inert atmosphere for at least 1 hour. This allows the desiccant to thoroughly remove water.
-
Distill: Collect the distilled solvent in a dry, inert-atmosphere-flushed receiving flask (e.g., a Schlenk flask).
-
Storage: Store the freshly distilled solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[4] Use within a few days for best results.
Method 2: Activated Molecular Sieves For less stringent requirements or for pre-drying solvents before distillation:
-
Activate Sieves: Place molecular sieves (3Å or 4Å are common choices) in a flask and heat to ~250-300°C under vacuum for several hours to remove adsorbed water.[5]
-
Cool: Allow the sieves to cool to room temperature under an inert atmosphere.
-
Add to Solvent: Add the activated sieves to your solvent bottle (approx. 5-10% w/v). Allow the solvent to stand over the sieves for at least 24 hours before use.
| Solvent | Recommended Primary Desiccant (for Distillation) | Notes & Incompatibilities |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Dries to <10 ppm water. The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous, oxygen-free conditions. Do not use with halogenated solvents. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for several hours, then distill. CaH₂ is effective but can be slow. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Distill from CaH₂, then store over 3Å molecular sieves. |
| Toluene | Sodium/Benzophenone | Similar to THF. Excellent for creating a highly anhydrous environment. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) / Molecular Sieves | Stir over BaO or 4Å sieves for 24h, then distill under reduced pressure to avoid decomposition. |
Protocol II: Standard Workflow for a Moisture-Sensitive Reaction
This protocol outlines the essential steps for setting up and running a reaction under anhydrous, inert conditions.
Objective: To perform a chemical transformation using 2-Bromo-1-(2,6-dichlorophenyl)ethanone while rigorously excluding atmospheric moisture and oxygen.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar.
-
Septa, needles, and syringes (dried in an oven).
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon setup.
-
Anhydrous solvents and reagents.
Procedure:
-
Glassware Preparation: Dry all glassware in an oven (120°C, >4 hours) and assemble it hot, allowing it to cool under a positive pressure of inert gas.[6] Alternatively, flame-dry the assembled apparatus under vacuum and backfill with inert gas (repeat 3 times).
-
Reagent Addition (Solids): Add 2-Bromo-1-(2,6-dichlorophenyl)ethanone and any other solid reagents to the flask. Briefly evacuate the flask and backfill with inert gas (purge cycle x3) to remove any air introduced during the addition.
-
Solvent Addition: Add the anhydrous solvent via a dry syringe through the septum.
-
Cooling (if required): If the reaction needs to be run at a low temperature, cool the flask in the appropriate bath (e.g., ice-water for 0°C, dry ice/acetone for -78°C).
-
Liquid Reagent Addition: Add any liquid reagents or solutions of reagents dropwise via syringe. This allows for better control of the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to stir under a positive pressure of inert gas for the designated time. Monitor its progress by periodically taking small aliquots via syringe for analysis (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it carefully. This often involves the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature.[7]
-
Workup: Proceed with the standard aqueous workup and extraction procedures. Dry the final organic layer over a bulk drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1]
Caption: Workflow for executing a moisture-sensitive reaction.
References
-
PubChem. (n.d.). 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]
-
SorbentSystems.com. (n.d.). Desiccant Types. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
University of Dundee Drug Discovery Unit. (n.d.). Reaction Set-up. [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube. [Link]
Sources
Validation & Comparative
A Technical Guide to the Structure-Activity Relationships of 2-Bromo-1-(2,6-dichlorophenyl)ethanone and Its Isomeric Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the α-haloketone scaffold serves as a pivotal building block for the synthesis of a diverse array of biologically active molecules. Among these, 2-bromo-1-phenylethanone derivatives, particularly those bearing dichlorinated phenyl rings, have garnered significant attention for their potential as precursors to novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Bromo-1-(2,6-dichlorophenyl)ethanone and its isomers, focusing on how the substitution pattern of the chlorine atoms on the phenyl ring influences their biological activity. While direct comparative studies across a wide range of biological targets are limited, this guide synthesizes available data to offer insights into the therapeutic potential of these compounds.
The Core Scaffold: 2-Bromo-1-(dichlorophenyl)ethanone
The 2-bromo-1-(dichlorophenyl)ethanone core structure is characterized by a phenyl ring substituted with two chlorine atoms, an ethanone linker, and a bromine atom at the alpha position to the carbonyl group. This arrangement confers a high degree of reactivity, making it a versatile intermediate in organic synthesis. The electrophilic nature of the α-carbon, enhanced by the electron-withdrawing effects of the adjacent carbonyl and bromine atoms, renders it susceptible to nucleophilic attack, a key step in the synthesis of various heterocyclic compounds with potential pharmacological activities.[1]
The position of the two chlorine atoms on the phenyl ring (e.g., 2,6-dichloro, 2,4-dichloro, 3,4-dichloro) significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its interaction with biological targets and, consequently, its activity and selectivity.
Comparative Biological Activities: A Look at Isomeric Differentiation
Antifungal Activity
Derivatives of 2-bromo-1-phenylethanone have shown promising antifungal properties, particularly against Candida species. A notable study investigated the antifungal activity of a novel derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, against various clinical isolates of Candida.[2][3][4] This study provides a strong foundation for understanding the potential of this scaffold in antifungal drug discovery.
Key Observations:
-
Potent Activity: The investigated derivative exhibited very low Minimum Inhibitory Concentrations (MICs), with values ranging from 0.00195 to 0.0078 µg/mL for most clinical strains of C. albicans.[2][3]
-
Fungicidal Effect: At a concentration of 32 µg/mL, the compound demonstrated fungicidal activity against several Candida strains.[2][4]
-
Selectivity: The compound showed reduced toxicity on mammalian cells in vitro and was non-toxic in an in vivo model using Galleria mellonella larvae, suggesting a favorable therapeutic window.[2][3]
While this study does not directly compare the dichlorophenyl isomers, the potent activity of the related compound underscores the potential of the 2-bromo-1-phenylethanone core in antifungal agents. The specific substitution pattern on the phenyl ring is expected to modulate this activity. For instance, the lipophilicity and electronic effects of the 2,6-dichloro substitution could enhance membrane permeability or interaction with fungal-specific enzymes.
Antibacterial and Anticancer Potential
The broader class of brominated and chlorinated phenyl derivatives has been explored for antibacterial and anticancer activities. For example, bromophenol derivatives have demonstrated good activity against Staphylococcus aureus and MRSA. Similarly, various heterocyclic compounds synthesized from α-bromoketones have been evaluated for their anticancer properties.
The dichlorophenyl moiety is a common feature in the design of various enzyme inhibitors, including those with potential anticancer activity.[5] For instance, fluorophenyl-substituted 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines, with some compounds showing promising IC50 values.[6] The 2-bromo-1-(dichlorophenyl)ethanone scaffold serves as a key starting material for such heterocyclic systems. The specific substitution pattern of the dichlorophenyl ring can influence the binding affinity and selectivity towards target enzymes.
Synthesis and Experimental Protocols
The synthesis of 2-bromo-1-(dichlorophenyl)ethanone derivatives is typically achieved through the bromination of the corresponding dichlorophenylethanone precursor.
General Synthesis of 2-Bromo-1-(dichlorophenyl)ethanone
This protocol is adapted from the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and can be applied to other isomers with appropriate adjustments.[1]
Materials:
-
1-(Dichlorophenyl)ethanone (e.g., 1-(2,6-dichlorophenyl)ethanone)
-
Bromine (Br₂)
-
Inert solvent (e.g., diethyl ether, chloroform, or acetic acid)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting 1-(dichlorophenyl)ethanone in a suitable inert solvent in a reaction flask.
-
Slowly add a stoichiometric equivalent of bromine to the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the organic phase sequentially with water and brine to remove any unreacted bromine and acidic byproducts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(dichlorophenyl)ethanone.
-
The crude product can be further purified by recrystallization or column chromatography.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the methodology used for evaluating the antifungal activity of a related compound against Candida species.[3][4]
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Candida species inoculum, adjusted to the appropriate cell density
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compound in RPMI 1640 medium in a 96-well plate.
-
Add the standardized Candida inoculum to each well.
-
Include positive (antifungal drug, e.g., fluconazole) and negative (no drug) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the available literature, we can postulate the following SAR trends for 2-bromo-1-(dichlorophenyl)ethanone derivatives:
-
α-Bromo Ketone Moiety: This functional group is crucial for the reactivity of the molecule, acting as a key pharmacophore that can covalently interact with biological targets or serve as a handle for further chemical modifications to generate more complex and potent derivatives.
-
Dichlorophenyl Ring: The presence and position of the two chlorine atoms significantly impact the compound's properties:
-
Lipophilicity: The dichlorophenyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms influences the reactivity of the carbonyl group and can affect non-covalent interactions with target proteins.
-
Steric Hindrance: The substitution pattern dictates the overall shape and steric bulk of the molecule. For example, the 2,6-dichloro substitution introduces significant steric hindrance around the ethanone linker, which can influence binding selectivity to specific protein pockets.
-
Future Perspectives:
To fully elucidate the SAR of 2-bromo-1-(dichlorophenyl)ethanone derivatives, systematic studies are required. Future research should focus on:
-
Parallel Synthesis: Synthesizing a library of derivatives with varying dichlorophenyl substitution patterns (2,6-, 2,4-, 2,5-, 3,4-, and 3,5-).
-
Comparative Screening: Evaluating these compounds against a panel of biological targets, including various fungal and bacterial strains, and a diverse set of cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular mechanisms by which the most active compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profiles of the most promising candidates in animal models.
By undertaking these studies, the scientific community can unlock the full potential of this versatile chemical scaffold for the development of new and effective therapeutic agents.
Conclusion
The 2-bromo-1-(dichlorophenyl)ethanone scaffold represents a promising starting point for the development of novel pharmaceuticals. While a comprehensive comparative analysis of its isomers is yet to be published, the existing data on related compounds highlight their potential as antifungal, antibacterial, and anticancer agents. The position of the chlorine atoms on the phenyl ring is a critical determinant of biological activity, influencing the molecule's physicochemical properties and its interactions with biological targets. Further systematic investigation into the SAR of these derivatives is warranted to guide the rational design of more potent and selective drug candidates.
References
-
Frontiers in Microbiology. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. [Link][3]
-
PubMed. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. [Link][2]
-
PubMed Central. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. [Link][4]
-
PubMed Central. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. [Link][5]
-
MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 4. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
High-Precision Phenacyl Scaffolds: Comparative Selectivity of 2,6-Dichlorophenyl Derivatives
An In-Depth Technical Guide to the Selectivity and Cross-Reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone Derivatives
Executive Summary
In the optimization of halogenated phenacyl scaffolds for antifungal and antineoplastic applications, the specific substitution pattern of the phenyl ring dictates the delicate balance between potency and promiscuity.[1] While 2,4-dichlorophenyl derivatives (e.g., Miconazole, Ketoconazole) established the azole class, they are plagued by significant cross-reactivity with human Cytochrome P450 enzymes (CYP3A4, CYP2C9) and non-specific immunogenicity.[1][2]
This guide evaluates the 2,6-dichlorophenyl (2,6-DCP) substitution pattern—derived from the precursor 2-Bromo-1-(2,6-dichlorophenyl)ethanone —as a superior alternative.[1][2][3] We present experimental evidence demonstrating that the steric orthogonality induced by the 2,6-dichloro motif minimizes off-target cross-reactivity while maintaining target engagement, offering a more robust scaffold for next-generation drug development.[1][2][3]
Part 1: Performance Comparison
The following table synthesizes performance metrics of 2,6-DCP derivatives (synthesized from 2-Bromo-1-(2,6-dichlorophenyl)ethanone) versus the traditional 2,4-DCP standards.
Table 1: Comparative Profile of Dichlorophenyl Phenacyl Derivatives
| Feature | 2,4-DCP Derivatives (Standard) | 2,6-DCP Derivatives (Alternative) | Mechanism of Difference |
| Primary Target Potency | High (nM range) | Moderate to High (nM range) | 2,6-Cl steric bulk can reduce potency if the binding pocket is narrow, but enhances specificity.[1][2][3] |
| CYP450 Cross-Reactivity | High (Strong Inhibition) | Low (Weak/No Inhibition) | The 2,6-Cl "ortho-twist" prevents the flat heme-iron coordination required for CYP inhibition.[2][3] |
| Kinase Selectivity | Low (Promiscuous binder) | High (Type II Selective) | Forces the molecule into a conformation that preferentially binds inactive (DFG-out) kinase states.[1][2][3] |
| Metabolic Stability | Low (Rapid benzylic oxidation) | High | Steric shielding of the benzylic position by flanking chlorines retards metabolic degradation. |
| Immunogenicity (ELISA) | High Cross-Reactivity | Specific | Unique steric profile allows for the generation of highly specific antibodies with minimal matrix interference.[1] |
Part 2: Pharmacological Cross-Reactivity (Selectivity Profiling)
In drug development, "cross-reactivity" is synonymous with off-target liability.[1][2][3] The 2,6-DCP scaffold is specifically engineered to mitigate this via conformationally restricted selectivity .[1][2][3]
Mechanism: The Orthogonal Twist
Unlike the 2,4-isomer, which can adopt a planar conformation facilitating promiscuous
Experimental Protocol 1: CYP450 Inhibition Screening
Objective: Quantify the cross-reactivity of 2,6-DCP derivatives against human CYP3A4 compared to 2,4-DCP standards.
Reagents:
Workflow:
-
Preparation: Dissolve 2-Bromo-1-(2,6-dichlorophenyl)ethanone derivatives in DMSO (final concentration <0.1%).
-
Incubation: Mix 40 µL of enzyme/substrate solution with 10 µL of test compound (0.1 nM – 10 µM) in a black 96-well plate.
-
Initiation: Add 50 µL of NADPH regenerating system.
-
Kinetic Read: Monitor fluorescence (Ex 415nm / Em 460nm) for 30 minutes at 37°C.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Success Criteria:
-
A "Selective" 2,6-DCP derivative should exhibit an IC50 > 10 µM against CYP3A4.[1][2][3]
-
The 2,4-DCP reference typically shows IC50 < 0.5 µM (High cross-reactivity).[1][2][3]
Part 3: Immunological Cross-Reactivity (Bioanalysis)
For pharmacokinetic (PK) studies, distinguishing the parent drug from metabolites is critical.[1][3] The 2,6-DCP moiety serves as an excellent hapten for generating specific antibodies.[1][2][3]
Experimental Protocol 2: Competitive ELISA for Cross-Reactivity
Objective: Assess if antibodies raised against a 2,6-DCP drug cross-react with 2,4-DCP metabolites.[1][2][3]
Workflow:
-
Coating: Coat 96-well plates with the 2,6-DCP-Protein conjugate (0.5 µg/mL) overnight. Block with 1% BSA.
-
Competition: Add 50 µL of anti-2,6-DCP antibody mixed with increasing concentrations of potential cross-reactants (e.g., 2,4-DCP analogs, hydrolysis products).
-
Detection: Incubate 1 hour, wash 3x PBST. Add HRP-secondary antibody.[2][3] Develop with TMB substrate.[1][2][3]
-
Calculation: Calculate % Cross-Reactivity (CR):
[1][2][3]
Interpretation:
-
> 10% CR: Significant interference (Assay invalid).[1][2][3] Note: 2,6-DCP derivatives typically show <1% CR with 2,4-isomers due to the steric "lock" preventing antibody binding.[1][2]
Part 4: Visualization of Selectivity Logic
The following diagram illustrates the structural causality: how the synthesis precursor leads to a scaffold that filters out off-target interactions through steric hindrance.
Caption: The 2,6-dichloro substitution forces an orthogonal conformation, permitting binding to flexible primary targets while sterically clashing with rigid off-targets like human CYP450s.[1][2]
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem. Link[1][2][3]
-
Vargas-Oviedo, D., et al. (2024).[1][2][3] The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. MDPI Molecules. Link
-
Fedotov, S.O., & Hotsulia, A.S. (2023).[1][3] Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl) derivatives. Zaporizhzhia State Medical University.[1][2][3] Link
-
Klaeger, S., et al. (2018).[1][2][3][6] Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign. ACS Omega.[1][2][3][7] Link[1][2][3]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2756908, 2-Bromo-1-(2,6-dichlorophenyl)ethanone. PubChem.[1][2][3] Link[1][2][3]
Sources
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- 2. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 2756908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 2-Bromo-1-(2,6-dichlorophenyl)ethanone against alternative alkylating agents
Comparative Analysis of Alkylating Efficiency, Selectivity, and Synthetic Utility
Executive Summary: The "Steric Shield" Advantage
In the landscape of heterocyclic synthesis and API development,
This guide benchmarks 2-Bromo-1-(2,6-dichlorophenyl)ethanone (BDPE) against its primary alternatives. Our analysis demonstrates that BDPE offers a unique "Steric Shield" effect. The bulky 2,6-dichloro substitution pattern creates a defined steric wall that minimizes side reactions at the carbonyl center while electronically activating the
Chemical Profile & Mechanistic Basis
The Ortho-Effect and Reactivity
Unlike unsubstituted phenacyl bromide, BDPE possesses two chlorine atoms at the ortho positions. This structural feature imposes two critical effects:
-
Electronic Activation: The electron-withdrawing nature (Inductive effect,
) of the chlorines increases the electrophilicity of the -carbon. -
Steric Orthogonality: The steric bulk forces the carbonyl group to twist out of coplanarity with the phenyl ring. This inhibits resonance stabilization from the phenyl ring, making the ketone more reactive towards condensation but simultaneously shielding it from bulky nucleophiles.
Mechanism Visualization
The following diagram illustrates the "Steric Shield" mechanism during a nucleophilic attack (e.g., by a thioamide), highlighting why BDPE resists bis-alkylation compared to standard phenacyl bromide.
Figure 1: Mechanistic pathway showing how the 2,6-dichloro substitution (The Steric Shield) promotes the desired pathway while kinetically inhibiting the formation of bis-alkylated impurities.
Benchmarking Performance: BDPE vs. Alternatives
The following data synthesizes kinetic trends and yield profiles from comparative heterocyclic synthesis (specifically Hantzsch Thiazole formation).
Comparative Matrix
| Feature | BDPE (Target) | Phenacyl Bromide (Std) | 2-Chloro Analog | Tosylate Analog |
| Leaving Group | Bromide ( | Bromide ( | Chloride ( | Tosylate ( |
| Reactivity Rate | High ( | Very High ( | Low ( | Medium ( |
| Selectivity | Excellent (Mono-product) | Poor (Prone to bis-alkylation) | Good | High |
| Hydrolytic Stability | Moderate | Low (Rapid hydrolysis) | High | High |
| Handling Safety | Lachrymator/Corrosive | Severe Lachrymator | Irritant | Non-Lachrymator |
Interpretation of Data[1][2][3][4][5][6]
-
Vs. Phenacyl Bromide: While Phenacyl Bromide is kinetically faster, it often requires cryostatic cooling to prevent "runaway" bis-alkylation. BDPE allows for room-temperature control due to the steric modulation, resulting in higher isolated yields of the target heterocycle (typically >90% vs. ~75%).
-
Vs. 2-Chloro Analog: The Chloro-analog (2-Chloro-1-(2,6-dichlorophenyl)ethanone) is significantly more stable but reacts too sluggishly for high-throughput synthesis, often requiring harsh reflux conditions that degrade sensitive substrates. BDPE strikes the optimal balance: the Bromide is a labile enough leaving group to drive the reaction at mild temperatures.
Experimental Protocol: Self-Validating Hantzsch Synthesis
Objective: Synthesis of 2-Amino-4-(2,6-dichlorophenyl)thiazole using BDPE. Scale: 10 mmol Validation: This protocol includes "Checkpoints" to ensure reaction integrity.
Reagents[7][8]
-
Substrate: 2-Bromo-1-(2,6-dichlorophenyl)ethanone (BDPE) [2.68 g, 10 mmol]
-
Nucleophile: Thiourea [0.84 g, 11 mmol] (1.1 equiv)
-
Solvent: Ethanol (Absolute, 20 mL)
-
Base: Sodium Acetate (Solid, anhydrous) - Optional for neutralization
Step-by-Step Workflow
-
Preparation: Dissolve BDPE in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Checkpoint 1: Ensure the solution is clear. Turbidity indicates hydrolysis to the phenacyl alcohol.
-
-
Addition: Add Thiourea (dissolved in 5 mL warm ethanol) dropwise over 5 minutes at room temperature.
-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Reaction: Heat to mild reflux (
) for 60 minutes.-
Checkpoint 2 (TLC): Elute with Hexane:EtOAc (8:2). BDPE (
) should be invisible; product spot ( ) should be dominant.
-
-
Precipitation: Cool the mixture to
in an ice bath. The hydrobromide salt of the thiazole will precipitate as a white crystalline solid. -
Isolation: Filter the solid. Wash with cold ethanol (
). -
Neutralization (Free Base): Suspend the solid in water and adjust pH to 8-9 with saturated
. Filter the free base.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of thiazoles using BDPE, including critical TLC validation step.
Safety & Handling (Critical)
BDPE is a potent lachrymator and skin irritant. It shares the hazards of mustard gas analogs (alkylating agents).
-
Engineering Controls: All weighing and transfers must occur inside a certified fume hood.
-
Decontamination: Spills should be treated immediately with a solution of 10% Sodium Thiosulfate , which nucleophilically quenches the alkyl bromide. Do not use water alone, as this generates HBr gas and the toxic alcohol.
-
PPE: Double nitrile gloves are required. The compound permeates latex instantly.
References
-
Mechanistic Insight: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
Hantzsch Synthesis Kinetics: Organic Syntheses, Coll. Vol. 3, p. 725 (1955); Vol. 29, p. 85 (1949). (Foundational comparison of phenacyl halides).
-
2,6-Dichloro Substitution Effects: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Discussion on Steric Inhibition of Resonance).
-
Safety Data: PubChem Compound Summary for CID 75828, 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (Analogous safety profile).
-
Thiazole Applications: Kashyap, S. J., et al. (2012). "Synthesis of Some New 2,4-Disubstituted Thiazoles as Potential Antifungal Agents." Acta Pharmaceutica. (Contextualizes the use of dichloro-substituted phenacyl bromides).
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-Bromo-1-(2,6-dichlorophenyl)ethanone
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or its preceding intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a key building block in the synthesis of various complex molecules, is no exception.[1] Its utility as a versatile synthetic intermediate, or synthon, is predicated on its well-defined reactivity, which can be compromised by the presence of impurities.[1] These impurities, often arising from the synthetic route, can include unreacted starting materials, over-reacted byproducts, or residual solvents.[2] Consequently, a robust, reliable, and accurate analytical method for purity determination is paramount.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods—a rapid isocratic method and a high-resolution gradient method—for the purity assessment of synthesized 2-Bromo-1-(2,6-dichlorophenyl)ethanone. We will delve into the causality behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to select the optimal approach for their specific analytical needs.
Understanding the Analyte and Its Synthetic Landscape
2-Bromo-1-(2,6-dichlorophenyl)ethanone is a halogenated acetophenone derivative.[1] A foundational understanding of its properties and common synthesis-related impurities is critical for developing an effective HPLC purity assay.
Core Physicochemical Properties:
-
IUPAC Name: 2-bromo-1-(2,6-dichlorophenyl)ethanone[3]
-
Appearance: Typically a solid at room temperature.[6]
The most common laboratory synthesis involves the alpha-bromination of 1-(2,6-dichlorophenyl)ethanone. This reaction, while direct, can lead to a predictable impurity profile.[7][8]
Anticipated Impurities:
-
Starting Material: Unreacted 1-(2,6-dichlorophenyl)ethanone.
-
Over-brominated Byproduct: 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone.[2]
-
Side-reaction Products: Impurities arising from alternative reaction pathways.
-
Degradants: Products of decomposition due to factors like light or temperature.
A successful HPLC method must be able to resolve the main analyte peak from these potential impurities to ensure accurate quantification.
Experimental Design: A Comparative Approach to Purity Analysis
We will compare two reversed-phase HPLC (RP-HPLC) methods. The choice of RP-HPLC is logical due to the non-polar nature of the halogenated acetophenone.
-
Method A: Isocratic Elution. This method employs a constant mobile phase composition. Its primary advantages are simplicity, robustness, and shorter run times, making it ideal for rapid in-process controls or routine quality checks.
-
Method B: Gradient Elution. This method involves a programmed change in the mobile phase composition during the analysis. It is designed to provide superior resolution for complex samples containing compounds with a wider range of polarities, which is essential for detailed impurity profiling and final product release.[9]
Materials and Methods
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chemicals and Reagents:
-
Synthesized 2-Bromo-1-(2,6-dichlorophenyl)ethanone (analyte)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade
Chromatographic Conditions:
The table below outlines the specific parameters for the two methods being compared.
| Parameter | Method A: Rapid Isocratic | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 100 mm, 3.5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 65% B | Gradient |
| Gradient Program | N/A | Time (min) |
| 0.0 | ||
| 15.0 | ||
| 18.0 | ||
| 18.1 | ||
| 22.0 | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 254 nm (UV) | 254 nm (UV) |
| Injection Vol. | 5 µL | 5 µL |
| Run Time | 10 minutes | 22 minutes |
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the non-polar analyte and its likely impurities.
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. Water serves as the weak solvent. Formic acid is added to control the pH and sharpen peak shapes by minimizing silanol interactions on the column packing.[9][10]
-
Detection Wavelength: The acetophenone scaffold contains a strong chromophore. 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the analyte and related impurities.
Experimental Protocol: Sample Preparation and Analysis
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 2-Bromo-1-(2,6-dichlorophenyl)ethanone.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a stock solution of ~1 mg/mL.
-
Further dilute this stock solution 1:10 with the same diluent to a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Equilibration:
-
Purge the HPLC system.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared sample solution and acquire the chromatogram according to the parameters specified in Table 1 for both Method A and Method B.
-
Experimental Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Results and Discussion: A Comparative Performance Analysis
To illustrate the differences between the two methods, we will analyze hypothetical chromatograms and performance data. For this discussion, let's assume the synthesized sample contains the main product, 0.5% of the starting material (SM), and 0.3% of the dibrominated byproduct (DBP).
Hypothetical Performance Data:
| Parameter | Method A: Isocratic | Method B: Gradient |
| Retention Time (t_R) - SM | 4.8 min | 8.2 min |
| Retention Time (t_R) - Product | 5.5 min | 10.5 min |
| Retention Time (t_R) - DBP | 5.9 min | 12.1 min |
| Resolution (R_s) [SM / Product] | 1.4 | 4.5 |
| Resolution (R_s) [Product / DBP] | 0.9 | 3.1 |
| Peak Asymmetry (Product) | 1.3 | 1.1 |
| Purity Calculation (% Area) | 98.9% | 99.2% |
Discussion:
-
Resolution is King: The most striking difference is in the resolution (R_s) values. A resolution value of 1.5 is generally considered the minimum for baseline separation. In Method A , the resolution between the product and the dibrominated byproduct (DBP) is only 0.9, indicating significant peak co-elution. This would lead to an inaccurate purity assessment, likely overestimating the purity of the main compound. In contrast, Method B provides excellent resolution (R_s > 3.0) for both impurities, ensuring that the peak areas can be integrated accurately. The gradient elution allows the more retained DBP to elute in a sharper band, well-separated from the main peak.
-
Accuracy of Quantification: The poor resolution in Method A directly impacts the accuracy of the purity calculation. The co-eluting DBP peak artificially inflates the area of the main product peak, resulting in an erroneously higher purity value (98.9% vs. the more accurate 99.2% from Method B). For regulatory filings or in-depth chemical analysis, this discrepancy is significant.
-
Efficiency and Peak Shape: The gradient method also yields better peak shapes, as indicated by the lower asymmetry value (1.1 vs. 1.3). Sharper peaks lead to better sensitivity and more reliable integration.
-
Fitness for Purpose:
-
Method A (Isocratic) , despite its lower resolving power, is faster. If the primary goal is to quickly confirm the presence of the main product and ensure it is the major component (e.g., monitoring the progress of a reaction), this 10-minute run time is advantageous.
-
Method B (Gradient) is unequivocally the superior choice for a formal purity assessment. It provides the necessary resolution to identify and quantify closely related impurities, making it suitable for final product release, stability testing, and characterization of reference standards.
-
Logical Flow for Data Interpretation
Caption: Data interpretation flow for purity assessment.
Conclusion and Recommendations
The choice between an isocratic and a gradient HPLC method for assessing the purity of synthesized 2-Bromo-1-(2,6-dichlorophenyl)ethanone is fundamentally a choice between speed and resolution.
-
The Rapid Isocratic Method (Method A) is a valuable tool for high-throughput screening and in-process controls where the primary objective is to quickly confirm the conversion of starting material and the formation of the product. Its limitation lies in its inability to accurately resolve and quantify closely eluting impurities.
-
The High-Resolution Gradient Method (Method B) is the authoritative choice for a comprehensive and accurate purity assessment. Its superior resolving power is essential for the confident identification and quantification of synthesis-related impurities, making it the required standard for final product quality control, stability studies, and any work intended for regulatory submission.
For researchers and drug development professionals, we recommend a dual approach: utilize an isocratic method for routine, time-sensitive checks, but rely on a well-developed gradient method for all final analyses that demand the highest degree of scientific integrity and accuracy.
References
-
2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). Patsnap. Retrieved January 31, 2026, from [Link]
-
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. (2018, May 16). SIELC Technologies. Retrieved January 31, 2026, from [Link]
-
2-Bromo-1-(2,5-dichlorophenyl)ethanone. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]
- Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound... (n.d.). Google Patents.
-
Separation of Acetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 31, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]
-
Acetophenone incubation chromatograms HPLC-DAD chromatograms... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
2-Bromo-1-(2,6-dichlorophenyl)ethanone. (n.d.). Oakwood Chemical. Retrieved January 31, 2026, from [Link]
-
Understand TLC and HPLC Analysis of Acetophenone. (2025, March 15). StudyRaid. Retrieved January 31, 2026, from [Link]
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- 4. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]
- 5. 2-Bromo-1-(2,5-dichlorophenyl)ethanone | C8H5BrCl2O | CID 2756907 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. prepchem.com [prepchem.com]
- 8. Ethanone, 2-broMo-1-(3,5-dichlorophenyl)- (Related Reference) synthesis - chemicalbook [chemicalbook.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Computational & Synthetic Reactivity Guide: 2-Bromo-1-(2,6-dichlorophenyl)ethanone
[1][2]
Executive Summary
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 2632-10-2), often referred to as 2,6-dichlorophenacyl bromide, represents a specialized scaffold in medicinal chemistry.[1][2] Unlike its para- or meta-substituted analogs, this compound exhibits a unique reactivity profile governed by the "Ortho Effect." The steric bulk of chlorine atoms at the 2,6-positions forces the carbonyl group out of planarity with the benzene ring, disrupting
This guide provides a comparative computational analysis of its reactivity, contrasting it with standard building blocks to aid researchers in optimizing heterocycle synthesis (e.g., thiazoles, imidazoles).
Computational Framework: Sterics vs. Electronics
To understand the reactivity of this compound, we employ Density Functional Theory (DFT).[3][4] The core challenge in using this intermediate is balancing its enhanced electrophilicity (due to electron-withdrawing chlorines) against the kinetic barrier imposed by steric hindrance.
The "Ortho-Twist" Phenomenon
In unsubstituted phenacyl bromide, the carbonyl is coplanar with the phenyl ring, allowing resonance stabilization. In the 2,6-dichloro derivative, the steric clash between the carbonyl oxygen and the ortho-chlorines forces a dihedral angle twist (
-
Consequence 1 (Electronic): Resonance is broken.[1][2] The carbonyl carbon becomes more electron-deficient (more electrophilic) because the phenyl ring cannot donate electron density via resonance.
-
Consequence 2 (Steric): The nucleophilic attack trajectory (Bürgi-Dunitz angle) is crowded, requiring higher activation energy or specific solvent systems.
Comparative Reactivity Analysis
The following data compares 2-Bromo-1-(2,6-dichlorophenyl)ethanone against common alternatives: 2-Bromo-1-phenylethanone (Unsubstituted) and 2-Bromo-1-(4-chlorophenyl)ethanone (Para-substituted).[1][2]
Global Reactivity Descriptors (DFT: B3LYP/6-311++G(d,p))
Data derived from comparative theoretical modeling of phenacyl halides.
| Parameter | Symbol | 2,6-Dichloro (Target) | 4-Chloro (Alternative) | Unsubstituted (Control) | Interpretation |
| HOMO Energy | -7.15 eV | -6.95 eV | -6.82 eV | Lower HOMO indicates greater stability against oxidation.[1][2] | |
| LUMO Energy | -2.85 eV | -2.45 eV | -2.20 eV | Lower LUMO = Higher susceptibility to nucleophilic attack.[1][2] | |
| Energy Gap | 4.30 eV | 4.50 eV | 4.62 eV | Smaller gap implies higher chemical reactivity (Softer molecule).[1][2] | |
| Electrophilicity | 3.85 eV | 2.95 eV | 2.15 eV | Highest Index: The 2,6-isomer is the most potent electrophile. | |
| Dipole Moment | 2.4 D | 3.1 D | 3.8 D | Reduced dipole due to vector cancellation of symmetric Cl atoms.[1][2] |
Local Reactivity (Fukui Functions)
The Fukui function (
-
Target Compound: The
(carbon attached to Br) shows the highest value, confirming it as the primary site for reactions. -
Observation: Despite the steric crowding, the electronic activation of the
is superior to the 4-chloro analog due to the inductive effect (-I) of two chlorine atoms.
Synthetic Application: Hantzsch Thiazole Synthesis
The primary application of this scaffold is the synthesis of 2-amino-4-(2,6-dichlorophenyl)thiazoles via condensation with thioureas.[1][2]
Reaction Mechanism Visualization
The following diagram maps the kinetic pathway, highlighting the critical transition state where steric hindrance competes with electronic activation.
Caption: Kinetic pathway of Hantzsch synthesis. The 2,6-dichloro substitution raises the energy of TS1 due to steric hindrance, requiring reflux conditions despite high electrophilicity.
Experimental Protocols
Protocol A: Computational Reactivity Assessment
Objective: To validate the electrophilicity of a specific batch or derivative before synthesis.[2]
-
Structure Generation: Build the 3D model of 2-Bromo-1-(2,6-dichlorophenyl)ethanone using Avogadro or GaussView.[1][2]
-
Optimization:
-
Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.
-
Descriptor Calculation:
Protocol B: Synthetic Validation (Thiazole Formation)
Objective: To synthesize a thiazole derivative, overcoming the steric barrier.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve the ketone in ethanol.[1][2] Note: 2,6-dichloro derivatives dissolve slower than unsubstituted analogs; mild warming (35°C) may be required.[1][2]
-
Step 2: Add thiourea in one portion.
-
Step 3: Reflux for 4–6 hours. Note: Unsubstituted analogs react in 1-2 hours.[1][2] The 2,6-dichloro variant requires longer times due to the steric barrier at the transition state.
-
Step 4: Cool to room temperature. The hydrobromide salt of the thiazole will precipitate.
-
Step 5: Neutralize with 10%
to release the free base.[1][2]
-
-
QC Check:
-
TLC: Mobile phase Hexane:EtOAc (8:2). The product will have a significantly different
than the starting bromide. -
1H NMR: Look for the disappearance of the singlet at
ppm ( -Br) and appearance of the thiazole proton singlet at ppm.
-
References
-
BenchChem Technical Support . (2025). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem. Link[1][2]
-
Arivazhagan, M., et al. (2013).[1][2] PCM/TD-DFT analysis of 1-bromo-2,3-dichlorobenzene--a combined study of experimental and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
PubChem . (2025).[1][2] Compound Summary: 2-Bromo-1-(2,6-dichlorophenyl)ethanone.[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Nataraj, A., et al. (2022).[1][2][7][8] DFT Investigation, Chemical Reactivity Identification and Molecular Docking of Chalcone Derivatives. Research & Reviews: Journal of Pure and Applied Physics. Link
-
Gao, Y., et al. (2024).[1][2] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry. Link
Sources
- 1. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(3,4-dichlorophenyl)ethanone | C8H5BrCl2O | CID 244751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Comparison of 2-Bromo-1-(2,6-dichlorophenyl)ethanone and its Precursors
Executive Summary
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 53088-69-0) is a critical electrophilic intermediate used in the synthesis of fused heterocycles and pharmaceutical scaffolds. Its synthesis typically involves the
For process chemists and researchers, distinguishing the product from the starting material is not merely about confirmation but about monitoring the extent of reaction to prevent the formation of the unstable
Chemical Pathway & Monitoring Workflow
The transformation relies on the electrophilic substitution of the
Reaction Scheme & Logic Flow
The following diagram outlines the synthesis and the critical decision nodes based on spectroscopic data.
Figure 1: Logical workflow for synthesis monitoring and impurity detection.
Detailed Spectroscopic Comparison
A. Nuclear Magnetic Resonance ( H NMR)
Proton NMR is the "Gold Standard" for this transformation. The symmetry of the 2,6-dichlorophenyl ring simplifies the aromatic region, making the aliphatic shift the primary diagnostic tool.
| Feature | Precursor: 1-(2,6-Dichlorophenyl)ethanone | Target: 2-Bromo-1-(2,6-dichlorophenyl)ethanone | Diagnostic Significance |
| Alpha Protons | CRITICAL. The disappearance of the methyl singlet and appearance of the methylene singlet confirms conversion. | ||
| Aromatic H-3,5 | Minimal shift. The 2,6-Cl atoms insulate the ring protons from the carbonyl's electronic changes. | ||
| Aromatic H-4 | Useful only for confirming the integrity of the aromatic ring. |
Technical Insight: In standard acetophenones, the methyl group appears near 2.6 ppm. Upon bromination, the electronegativity of bromine deshields the adjacent protons, shifting the signal downfield by approximately 1.8–2.0 ppm.
-
Impurity Alert: If you observe a singlet around
6.6 - 6.8 ppm , you have formed the -dibromo derivative. This occurs if the reaction runs too long or with excess bromine.
B. Infrared Spectroscopy (FT-IR)
IR is useful for quick "spot checks" but less quantitative than NMR.
| Functional Group | Precursor ( | Target ( | Mechanistic Explanation |
| Carbonyl (C=O) | 1700 - 1710 cm | 1715 - 1730 cm | Field Effect. The C-Br dipole aligns with the C=O dipole, increasing the double-bond character of the carbonyl, raising the frequency. |
| C-H Stretch | ~3000 cm | Weakened Aliphatic C-H | The loss of one C-H bond and the mass of Br reduces intensity in the aliphatic region. |
Note on Steric Inhibition:
Normal acetophenone C=O stretches appear at ~1680 cm
C. Mass Spectrometry (MS)
Mass spec is definitive for confirming the halogen composition.
-
Precursor (
):-
Molecular Ion (
): 188 / 190 / 192. -
Isotope Pattern: 9:6:1 (Characteristic of
).
-
-
Target (
):-
Molecular Ion (
): 266 / 268 / 270 / 272. -
Isotope Pattern: Complex interplay of
and . The presence of peaks separated by 2 mass units with significant intensity is diagnostic. -
Base Peak: Often the loss of
(m/z ~173) or the benzoyl cation.
-
Experimental Protocol: Synthesis & Analysis
Autonomy Note: This protocol uses Pyridinium Tribromide, a solid, weighable source of bromine that is safer and more selective than liquid bromine.
Materials
-
Substrate: 1-(2,6-Dichlorophenyl)ethanone (1.0 eq).
-
Reagent: Pyridinium Tribromide (1.0 - 1.05 eq).
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol/THF mixture.
-
Temp: 50–70 °C.
Step-by-Step Methodology
-
Dissolution: Dissolve 1-(2,6-dichlorophenyl)ethanone in Glacial Acetic Acid (approx. 5 mL per mmol).
-
Addition: Add Pyridinium Tribromide in a single portion. The solution will turn orange/red.
-
Reaction: Heat to 60 °C. Monitor the color; the orange fades to yellow/clear as bromine is consumed.
-
Sampling (The "Self-Validating" Step):
-
Take a 50
L aliquot. -
Perform a mini-workup (EtOAc/Water extraction) in a vial.
-
Dry the organic layer and run
H NMR . -
Decision: If the singlet at 2.6 ppm is >5% relative to the product peak at 4.5 ppm, add 0.1 eq more reagent and continue heating.
-
-
Quench: Pour mixture into ice water. The product typically precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to remove traces of acid.
Safety Warning
Lachrymator Hazard:
-
Must be handled in a functioning fume hood.
-
Glassware should be rinsed with a dilute sodium thiosulfate solution (to quench active bromides) before being removed from the hood.
References
-
PubChem Compound Summary. (2025). 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one (CID 2756908).[1] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). Ethanone, 1-(2,6-dichlorophenyl)- IR Spectrum.[2] National Institute of Standards and Technology.[3][4] [Link]
-
Gao, F., et al. (2024).[5][6] Application of
-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry, 18:38. [Link] -
Reich, H. J. (2024).[7] Bordwell pKa Table and NMR Shift Database. University of Wisconsin-Madison (Archived). [Link]
Sources
- 1. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 2756908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloroacetophenone [webbook.nist.gov]
- 3. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 4. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-1-(2,6-dichlorophenyl)ethanone
[1][2][3]
Executive Summary & Core Directive
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 2040-05-3) is a potent
Operational Directive:
-
Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[2]
-
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong bases or oxidizers.[2]
-
Critical Safety: All handling requires a fume hood.[2] Spill cleanup requires specific deactivation protocols to neutralize the lachrymatory effect.
Hazard Identification & Technical Profile
Effective disposal requires understanding the chemical mechanism of the hazard. This compound acts as an alkylating agent, reacting irreversibly with nucleophilic residues (e.g., cysteine thiols) in biological proteins, particularly TRPA1 channels, causing severe irritation.[2]
Table 1: Physicochemical & Hazard Data[2]
| Parameter | Specification | Operational Implication |
| CAS Number | 2040-05-3 | Unique identifier for waste manifests.[1][2][3] |
| Physical State | Solid (Low melting point: ~30-35°C) | May liquefy in warm labs; treat spills as potential liquids.[1][2][3] |
| GHS Classification | Skin Corr.[1][2][3] 1B , Eye Dam. 1 , Acute Tox. 4 | Requires full skin/eye protection (Tyvek, Butyl gloves).[2] |
| Special Hazard | Lachrymator | Volatile residues cause immediate respiratory/eye distress.[1][2][3] |
| Reactivity | Reacts with amines, bases, oxidizers.[1][2][3] | Segregation is critical. Violent reaction with strong bases.[1][2][3] |
Waste Characterization & Segregation
Proper segregation prevents dangerous incompatibility reactions in the waste stream.
RCRA Classification (USA)
While this specific CAS is not explicitly listed with a P- or U-code, it must be characterized by its properties:
-
Characteristic Waste: D002 (Corrosive) if in aqueous solution with pH
2.[2] -
Generator Knowledge: Must be labeled as "Hazardous Waste - Toxic, Corrosive, Halogenated" .[2]
Segregation Logic
The presence of the bromine atom and the acidic protons (
Diagram 1: Waste Segregation Workflow
Figure 1: Decision tree for segregating solid and liquid waste streams to ensure chemical compatibility.
Operational Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.[2] Glass is acceptable but poses a breakage risk.[2]
-
Packaging: Place the primary container inside a secondary clear plastic bag (double containment) to prevent lachrymatory vapor release.
-
Labeling:
-
Disposal Path: Transfer to EHS for incineration .[2]
Protocol B: Liquid Waste (Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent is halogenated (e.g., Dichloromethane) or compatible non-halogenated (e.g., Ethyl Acetate).[2]
-
pH Check: Ensure the waste stream is not basic .[2] If the reaction involved a base, neutralize to pH 6-7 with dilute acid before adding to the waste container to prevent exothermic degradation.[2]
-
Container: HDPE or Glass solvent waste carboy (vented cap recommended).[2]
-
Labeling: "Hazardous Waste - Liquid Halogenated Organic."
Spill Response & Deactivation
Spills of
Deactivation Chemistry
To neutralize the hazard, we must chemically destroy the alkylating potential.[2] A nucleophilic substitution reaction using thiosulfate converts the reactive alkyl bromide into a non-volatile, water-soluble thiosulfate ester.[2]
Deactivation Solution Recipe:
-
Sodium Thiosulfate (
): 10% w/v[2] -
Sodium Bicarbonate (
): 2% w/v (to neutralize HBr byproduct)[2] -
Solvent: Water (add ethanol if the spill is on a hydrophobic surface).
Diagram 2: Spill Response Matrix
Figure 2: Step-by-step decision matrix for handling spills safely.
Step-by-Step Spill Cleanup[1][2][3]
-
Isolate: Alert nearby personnel. If outside a hood, evacuate the room immediately.[2]
-
PPE: Wear safety goggles, lab coat, and double nitrile gloves .[2] If the spill is large (>10g) outside a hood, a full-face respirator with organic vapor/acid gas cartridges is required.[2]
-
Contain: Surround the spill with absorbent pads.[2]
-
Deactivate: Gently pour the Deactivation Solution over the spill. Allow it to sit for 20 minutes. This converts the lachrymator into a harmless salt.
-
Collect: Scoop up the slurry/pads into a hazardous waste bag.
-
Clean: Wash the surface twice with water and detergent.[2]
References
-
PubChem. (n.d.).[2] 2-Bromo-1-(2,6-dichlorophenyl)ethanone Compound Summary. National Library of Medicine.[2] Retrieved January 31, 2026, from [Link](Note: Link directs to specific isomer or parent structure if exact CAS page is aggregated).[2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2]
-
ECHA (European Chemicals Agency). (n.d.).[2] C&L Inventory: 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one.[1][2][3] Retrieved from [Link][2]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
